Fulvestrant-D5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H47F5O3S |
|---|---|
Molecular Weight |
611.8 g/mol |
IUPAC Name |
(7R,13S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26?,27?,28+,29?,30+,41?/m1/s1/i11D,14D2,21D,28D |
InChI Key |
VWUXBMIQPBEWFH-CNZCFFLQSA-N |
Appearance |
Purity:98.5%White solid |
Synonyms |
(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d5; Faslodex-d5; Fulvestrant-d5; ICI 182780-d5; ZD 182780-d5; ZD 9238-d5; ZM 182780-d5 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Deuterium Labeling in Fulvestrant-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the purpose and application of deuterium labeling in Fulvestrant-D5, a stable isotope-labeled analog of the selective estrogen receptor downregulator (SERD), Fulvestrant. The primary application of this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide will detail the principles behind its use, provide experimental protocols, and present quantitative data to illustrate its importance in pharmacokinetic studies and therapeutic drug monitoring.
Core Principles: The Utility of Deuterium Labeling
Deuterium (²H or D), a stable isotope of hydrogen, plays a crucial role in modern drug development and bioanalysis. Its application in compounds like this compound is primarily centered around two key principles: its use as an internal standard for precise quantification and its potential to alter a drug's metabolic profile, known as the kinetic isotope effect.
This compound as an Internal Standard
In quantitative analysis, especially in complex biological matrices like plasma, an internal standard is essential to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based bioanalysis.[1]
The rationale for using a deuterated internal standard is that it is chemically identical to the analyte (Fulvestrant) and therefore exhibits nearly identical behavior during extraction, chromatography, and ionization.[1] However, due to the presence of deuterium atoms, this compound has a higher mass than unlabeled Fulvestrant. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to each sample, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Thus, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling accurate and precise quantification.[1]
The Kinetic Isotope Effect and Metabolic Stability
Replacing hydrogen with deuterium can also influence the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 enzymes, will proceed more slowly if a deuterium atom is present at that position.[2] This phenomenon is known as the kinetic isotope effect.
By strategically placing deuterium atoms at metabolically vulnerable sites in a drug molecule, its rate of metabolism can be reduced, potentially leading to an increased half-life and improved pharmacokinetic profile. While this "deuterium switch" approach is a significant application of deuterium labeling in drug discovery, the primary and well-documented use of this compound is as an internal standard for bioanalytical assays.
Experimental Protocols: Quantification of Fulvestrant using this compound
The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Fulvestrant in plasma, utilizing a deuterated internal standard.
Sample Preparation
Two common extraction techniques are employed to isolate Fulvestrant from plasma:
1. Supported-Liquid Extraction (SLE)
This method offers a streamlined workflow for sample cleanup.
-
Internal Standard Spiking: A known amount of this compound working solution is added to the plasma samples, calibration standards, and quality control (QC) samples.
-
Sample Loading: The samples are loaded onto an SLE cartridge and allowed to absorb for a defined period.
-
Elution: The analyte and internal standard are eluted from the cartridge using an organic solvent such as methyl tertiary butyl ether (MTBE).
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solution compatible with the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE)
A classic and robust method for sample preparation.
-
Internal Standard Spiking: A precise volume of this compound internal standard solution is added to the plasma samples.
-
Extraction: An organic extraction solvent (e.g., methyl tertiary butyl ether) is added to the plasma samples, and the mixture is vortexed to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifugation: The samples are centrifuged to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness. The residue is then reconstituted in the mobile phase.
LC-MS/MS Analysis
The following is a representative set of conditions for the chromatographic separation and mass spectrometric detection of Fulvestrant and this compound.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: A mixture of an aqueous component (e.g., water with 1mM ammonium acetate or 0.5% acetic acid) and an organic component (e.g., acetonitrile). Isocratic or gradient elution can be employed.
-
Flow Rate: Typically in the range of 0.4 to 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), often in negative ion mode.
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Fulvestrant and its deuterated internal standard. For example:
-
Fulvestrant: m/z 605.2 → m/z 427.4
-
Fulvestrant-D3: m/z 608.6 → m/z 430.4
-
This compound: The precursor ion would be approximately m/z 610.8, with a corresponding product ion.
-
Data Presentation: Performance of Bioanalytical Methods Using Deuterated Fulvestrant
The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. The tables below summarize key performance parameters from validated methods.
Table 1: Bioanalytical Method Validation Summary for Fulvestrant using this compound
| Parameter | Value |
| Analyte | Fulvestrant (MW = 606.77 g/mol ) |
| Internal Standard | This compound (MW = 611.81 g/mol ) |
| Lower Limit of Quantitation (LLOQ) | 0.053 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 40 ng/mL |
| Standard Curve Range | 0.052 ng/mL to 40 ng/mL |
| Accuracy at LLOQ and ULOQ | 90.6% to 100.8% |
| Precision at LLOQ and ULOQ | 1.8% to 5.5% |
| Average Recovery of Fulvestrant | 97.4% (HQC) to 100.2% (MQC) |
| Average Recovery of Internal Standard | 100.0% |
Table 2: Accuracy and Precision Data from a Validated LC-MS/MS Method Using Fulvestrant-D3
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | <8.03% | <8.03% | -13.35 to 7.68 | -13.35 to 7.68 |
| LQC | <8.03% | <8.03% | -13.35 to 7.68 | -13.35 to 7.68 |
| MQC | <8.03% | <8.03% | -13.35 to 7.68 | -13.35 to 7.68 |
| HQC | <8.03% | <8.03% | -13.35 to 7.68 | -13.35 to 7.68 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Bioanalytical workflow for Fulvestrant quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The primary purpose of deuterium labeling in this compound is to serve as a highly effective internal standard for the accurate and precise quantification of Fulvestrant in biological matrices. Its use in isotope dilution mass spectrometry is fundamental to robust bioanalytical method development and validation, which are critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. While deuterium labeling can also be employed to modulate a drug's metabolic profile, the predominant application of this compound in the scientific literature is as a tool for reliable bioanalysis.
References
Fulvestrant-D5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Fulvestrant-D5. This deuterated analog of the potent estrogen receptor antagonist, Fulvestrant, serves as a critical tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.
Chemical Structure and Properties
This compound is a synthetic analog of estradiol with five deuterium atoms incorporated into its structure. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Fulvestrant in biological matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d5 | [1] |
| Synonyms | Faslodex-d5, ICI 182780-d5, ZD 182780-d5, ZM 182780-d5 | [1] |
| Molecular Formula | C₃₂H₄₂D₅F₅O₃S | [1] |
| Molecular Weight | 611.81 g/mol | [1] |
| CAS Number | 129453-61-8 (unlabeled) | [1] |
| Appearance | White solid | |
| Purity | Typically >98% atom D, with high chemical purity (e.g., 99.7% by HPLC) |
Mechanism of Action of Fulvestrant
As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER) with high affinity. This binding leads to a conformational change in the receptor, inhibiting its dimerization and subsequent translocation to the nucleus. Ultimately, this process results in the accelerated degradation of the ER, thereby blocking estrogen-mediated gene transcription and inhibiting the growth of hormone receptor-positive breast cancer cells.
Signaling Pathway of Fulvestrant
The following diagram illustrates the mechanism of action of Fulvestrant in downregulating the estrogen receptor signaling pathway.
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Fulvestrant. Below are summarized protocols for its synthesis, purification, and use in quantitative analysis.
Synthesis and Purification of this compound
Detailed, publicly available protocols for the specific synthesis of this compound are scarce, as these are often proprietary. However, the general principles of deuterated drug synthesis involve introducing deuterium atoms at specific molecular positions that are metabolically stable. This can be achieved through various chemical reactions, such as using deuterated reagents or catalysts during the synthesis of Fulvestrant precursors.
Purification of Fulvestrant and its analogs is typically achieved through chromatographic techniques.
Table 2: General Purification Strategy for Fulvestrant Analogs
| Step | Description |
| 1. Column Chromatography | The crude product is subjected to column chromatography using a silica gel stationary phase. |
| 2. Elution | A gradient of solvents, such as petroleum ether and ethyl acetate, is used to elute the compound. |
| 3. Monitoring | Fractions are continuously monitored by Thin Layer Chromatography (TLC) to identify the presence of the desired product. |
| 4. Crystallization | The purified fractions are combined, and the solvent is evaporated. The resulting solid is then recrystallized to obtain the final high-purity product. |
Quantitative Analysis of Fulvestrant using this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the quantification of Fulvestrant in biological samples, utilizing this compound as an internal standard.
Table 3: Example LC-MS/MS Protocol for Fulvestrant Quantification
| Parameter | Condition |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl tertiary-butyl ether (MTBE) or Supported Liquid Extraction (SLE). |
| Internal Standard | This compound (or Fulvestrant-d3) is spiked into the plasma sample before extraction. |
| Chromatographic Separation | |
| Column | C18 reverse-phase column (e.g., Agilent SB-C18). |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water containing an additive like ammonium acetate. |
| Flow Rate | Typically around 0.4 mL/min. |
| Mass Spectrometric Detection | |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Fulvestrant: m/z 605.5 → 427.5; Fulvestrant-d3: m/z 608.5 → 430.5 (Note: D5 transitions will be slightly different). |
| Quantification | The ratio of the peak area of Fulvestrant to the peak area of this compound is used to construct a calibration curve and determine the concentration of Fulvestrant in the sample. |
Experimental Workflow
The following diagram outlines the typical workflow for the quantitative analysis of Fulvestrant in a biological matrix using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Fulvestrant in preclinical and clinical research. Its stable isotopic label ensures reliable internal standardization in mass spectrometry-based bioanalytical methods. The provided information on its properties and detailed analytical workflows serves as a valuable resource for researchers in the field of drug development and oncology. While specific synthesis protocols remain proprietary, the general principles outlined offer insight into its preparation and purification.
References
Synthesis and Purification of Fulvestrant-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of Fulvestrant-D5, a deuterated analog of the potent selective estrogen receptor degrader (SERD), Fulvestrant. Deuterated compounds like this compound are crucial tools in pharmaceutical research, primarily serving as internal standards for highly accurate and precise quantification in pharmacokinetic studies and other bioanalytical assays.[1][2] The incorporation of stable heavy isotopes provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.[3]
Physicochemical and Analytical Data
This compound is a white solid, and its key properties are summarized below. It is commonly used as an internal standard in the bioanalysis of Fulvestrant.
| Property | Data | Reference(s) |
| IUPAC Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d5 | [4] |
| Molecular Formula | C₃₂H₄₂D₅F₅O₃S | [4] |
| Molecular Weight | 611.81 g/mol | |
| CAS Number (Unlabeled) | 129453-61-8 | |
| Typical Purity | ≥99.7% by HPLC | |
| Deuterium Incorporation | >98% atom D |
Synthesis of this compound
While the precise, proprietary synthesis routes for commercially available this compound are not publicly disclosed, a plausible and representative synthetic strategy can be constructed based on known syntheses of Fulvestrant and general methods for steroid deuteration. The overall strategy involves the synthesis of a suitable steroid precursor, introduction of deuterium atoms, attachment of the characteristic sidechain, and final oxidation to the sulfoxide.
A logical approach involves the deuteration of a key intermediate, such as a 6-keto steroid derivative, via a base-catalyzed hydrogen-deuterium (H/D) exchange. This method is effective for introducing deuterium at the α-positions to a carbonyl group.
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound, starting from a 6-keto estradiol derivative.
Caption: A plausible multi-step workflow for the synthesis of this compound.
Experimental Protocol: Representative Synthesis
This protocol outlines a representative method and should be adapted and optimized based on laboratory conditions and intermediate characterization.
Step 1: Deuteration of 6-Keto Estradiol Intermediate
-
Preparation: Dissolve the 6-keto estradiol starting material (with hydroxyl groups appropriately protected) in a deuterated solvent such as methanol-d₄.
-
Reaction: Add a catalytic amount of a base (e.g., sodium methoxide) to the solution.
-
Incubation: Stir the mixture at room temperature. The reaction progress should be monitored by an appropriate method, such as LC-MS, to determine the extent of deuterium incorporation.
-
Quenching: Upon completion, cool the reaction to 0°C and neutralize the base with a deuterated acid (e.g., DCl in D₂O).
-
Extraction: Extract the deuterated product using an organic solvent (e.g., ethyl acetate). Wash the organic layer with deuterated water (D₂O) to remove salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated 6-keto steroid intermediate.
Step 2: Sidechain Attachment and Final Steps
-
Sidechain Introduction: The deuterated 6-keto intermediate is reacted to attach the C7-sidechain. This is often achieved via a stereoselective 1,6-conjugate addition using a pre-formed organometallic reagent (e.g., an organocuprate or Grignard reagent) derived from the appropriate 9-bromononane thioether precursor.
-
A-Ring Aromatization: If the starting steroid A-ring is not already aromatic, it is aromatized at this stage, for example, using a copper bromide/lithium bromide mixture.
-
Oxidation: The thioether in the sidechain is oxidized to the target sulfoxide. A common method involves using hydrogen peroxide in the presence of acetic acid in a solvent like ethyl acetate.
-
Deprotection: If protecting groups were used for the hydroxyl functions at C3 and C17, they are removed in the final step to yield crude this compound.
Purification of this compound
Purification of the crude product is critical to achieving the high purity required for its use as an analytical standard. The methods used for unlabeled Fulvestrant are directly applicable to its deuterated analog. A multi-step purification process is often employed.
Purification Workflow
Caption: General workflow for the purification and quality control of this compound.
Experimental Protocol: Purification
Protocol 3.2.1: Flash Column Chromatography This is the primary method for removing significant impurities from the crude reaction mixture.
-
Column Packing: Prepare a column packed with silica gel (e.g., 40-63 µm particle size) in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a suitable solvent system. Gradient or isocratic elution can be used.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the semi-purified this compound.
| Parameter | Description | Reference(s) |
| Stationary Phase | Silica Gel (e.g., 60 Å, 40-63 µm) | |
| Mobile Phase A | Petroleum Ether / Ethyl Acetate (e.g., 80:20 v/v) with 1% acetic acid | |
| Mobile Phase B | Toluene / Ethyl Acetate | |
| Monitoring | Thin-Layer Chromatography (TLC) with UV (254 nm) or chemical stain |
Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC) For achieving the highest purity, preparative HPLC can be employed as a final polishing step.
-
System Preparation: Equilibrate a suitable preparative HPLC column (e.g., a chiral column if diastereomer separation is needed) with the mobile phase.
-
Sample Injection: Dissolve the semi-purified product in the mobile phase and inject it into the HPLC system.
-
Chromatography: Run the separation using an isocratic or gradient method.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the mobile phase solvent from the collected fraction, typically by lyophilization or evaporation, to yield the final high-purity product.
Mechanism of Action of Fulvestrant
Fulvestrant exerts its anticancer effects by acting as a pure estrogen receptor (ER) antagonist that also promotes the degradation of the ERα protein. This dual action completely disrupts estrogen-mediated signaling pathways that drive the proliferation of hormone receptor-positive breast cancer cells.
Caption: Fulvestrant signaling pathway leading to inhibition of cancer cell growth.
The mechanism involves several key steps:
-
High-Affinity Binding: Fulvestrant binds competitively to the estrogen receptor (ERα) with an affinity comparable to that of estradiol.
-
Inhibition of Dimerization: The binding of Fulvestrant induces a conformational change in the ERα protein that impairs its ability to form homodimers.
-
Blocked Nuclear Localization: The Fulvestrant-ER complex has impaired nuclear localization, preventing it from reaching its target genes in the cell nucleus.
-
Receptor Degradation: Fulvestrant actively promotes the accelerated degradation of the ERα protein through the ubiquitin-proteasome pathway. This significantly reduces the total cellular levels of the receptor, making cells less sensitive to estrogen stimulation.
By both blocking ER function and eliminating the receptor protein, Fulvestrant provides a comprehensive shutdown of estrogen signaling, leading to the inhibition of tumor growth.
References
Fulvestrant-D5 as an Internal Standard: A Technical Guide to its Mechanism and Application in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Fulvestrant-D5 as an internal standard in the quantitative analysis of the potent anti-estrogen drug, fulvestrant. Primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound is instrumental in achieving the accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
The Core Principle: Mechanism of Action as an Internal Standard
The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry.[1][2] As a deuterated analogue of fulvestrant, it contains five deuterium atoms in place of hydrogen atoms.[3] This isotopic labeling results in a molecule that is chemically and physically almost identical to the analyte, fulvestrant, but with a distinct, higher molecular weight.[1]
This near-identical behavior is the cornerstone of its function. During sample preparation, which often involves complex procedures like liquid-liquid extraction (LLE) or supported-liquid extraction (SLE) from biological matrices such as plasma, this compound experiences the same potential for loss as the unlabeled drug.[4] Subsequently, during chromatographic separation, it co-elutes with fulvestrant. In the mass spectrometer, while both compounds exhibit similar ionization efficiency, they are readily differentiated by their mass-to-charge ratios (m/z).
By adding a known concentration of this compound to each sample at the beginning of the analytical process, it serves as a reliable reference. Any variations in sample extraction, handling, or instrument response that affect the analyte will equally affect the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling precise and accurate quantification of fulvestrant, even in the presence of matrix effects or other sources of analytical variability.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for the quantification of fulvestrant using this compound as an internal standard, and the pharmacological mechanism of action of fulvestrant.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of fulvestrant using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Parameter | Fulvestrant | Fulvestrant-D3/D5 (Internal Standard) | Reference |
| Ionization Mode | Negative ESI | Negative ESI | |
| MRM Transition (m/z) | 605.2 -> 427.4 | 608.6 -> 430.4 | |
| MRM Transition (m/z) | 605.5 -> 427.5 | 608.5 -> 430.5 | |
| Collision Energy (V) | 30 | 31 |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.100 to 25.0 ng/mL | |
| Linearity Range | 0.05 to 100.0 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| Overall Recovery | 79.29% | |
| Intra-day Precision (%RSD) | ≤ 3.1% | |
| Inter-day Precision (%RSD) | ≤ 2.97% |
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of fulvestrant in biological matrices using a deuterated internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the estimation of fulvestrant in human plasma.
-
Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution (Fulvestrant-D3).
-
Vortex the mixture for 1 minute.
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chromolith RP-18e (100 x 4.6 mm)
-
Mobile Phase: 0.5% acetic acid and acetonitrile (20:80, v/v)
-
Flow Rate: 1.0 mL/min (with approximately 50% flow splitting)
-
Injection Volume: 10 µL
-
Run Time: < 3.0 min
-
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer with a turbo-ion spray source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fulvestrant: m/z 605.2 → 427.4
-
Fulvestrant-D3 (IS): m/z 608.6 → 430.4
-
-
Protocol 2: Supported-Liquid Extraction (SLE) from Rat Plasma
This protocol is based on a method for the determination of fulvestrant in rat plasma.
-
Sample Preparation:
-
To a suitable volume of rat plasma, add the internal standard solution (Fulvestrant-D3).
-
Load the sample onto a supported-liquid extraction plate/cartridge.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Agilent SB-C18 (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and water (75:25, v/v) containing 1mM ammonium acetate.
-
Flow Rate: 0.4 mL/min
-
Elution: Isocratic
-
-
Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fulvestrant: m/z 605.5 → 427.5
-
Fulvestrant-D3 (IS): m/z 608.5 → 430.5
-
-
Conclusion
This compound, and other deuterated analogues like Fulvestrant-D3, are indispensable tools in the bioanalysis of fulvestrant. Their mechanism of action as internal standards, based on the principles of isotope dilution, ensures the high level of accuracy and precision necessary for reliable quantitative results. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development and analysis, facilitating the robust and reproducible quantification of fulvestrant in various biological matrices.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
Isotopic Purity and Stability of Fulvestrant-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Fulvestrant-D5, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. The incorporation of deuterium in place of hydrogen at specific molecular positions can favorably alter a drug's pharmacokinetic profile by slowing its metabolism. This guide details the analytical methodologies for assessing the quality and robustness of this compound, critical for its application in research and clinical development.
Isotopic Purity of this compound
The isotopic purity of this compound is a critical quality attribute, defining the extent of deuterium incorporation and the presence of unlabeled or partially labeled species. High isotopic enrichment is essential for realizing the therapeutic benefits of deuteration and for accurate interpretation of data in preclinical and clinical studies.
Quantitative Data for Isotopic Purity
The isotopic purity of this compound is typically determined by high-resolution mass spectrometry (HRMS), which can resolve the mass difference between the deuterated and non-deuterated isotopologues.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | HPLC-UV |
| Isotopic Enrichment (Atom % D) | ≥ 98% | LC-HRMS |
| Deuterium Incorporation | Primarily D5 | LC-HRMS |
Experimental Protocol for Isotopic Purity Determination by LC-HRMS
This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Objective: To quantify the isotopic enrichment and distribution of deuterated species in a this compound sample.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Reagents and Materials:
-
This compound reference standard
-
Fulvestrant non-deuterated reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Prepare a solution of the non-deuterated Fulvestrant standard at the same concentration.
-
-
LC-HRMS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan MS
-
Mass Range: m/z 100-1000
-
Resolution: ≥ 60,000
-
-
-
Data Analysis:
-
Acquire the mass spectra for both the this compound and the non-deuterated Fulvestrant samples.
-
For the non-deuterated standard, determine the natural isotopic distribution of the molecular ion.
-
For the this compound sample, identify the mass peaks corresponding to the unlabeled (M+0), partially deuterated (M+1 to M+4), and fully deuterated (M+5) species.
-
Integrate the peak areas of each isotopologue.
-
Calculate the isotopic enrichment (Atom % D) by correcting for the natural isotopic abundance of carbon-13 and other elements. The percentage of each isotopologue is calculated relative to the sum of all isotopologue peak areas.
-
Stability of this compound
Stability testing is crucial to ensure that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[1][2]
Summary of Forced Degradation Studies
Forced degradation studies on Fulvestrant have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1] The results inform the stability profile of the molecule. While specific data for this compound is not extensively published, the degradation pathways are expected to be similar to those of unlabeled Fulvestrant.
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 1N HCl, 60°C, 24h | Significant degradation observed.[1] |
| Base Hydrolysis | 1N NaOH, 60°C, 24h | Significant degradation observed.[1] |
| Oxidative Degradation | 30% H₂O₂, RT, 24h | Significant degradation observed. |
| Thermal Degradation | 105°C, 48h | Degradation observed. |
| Photolytic Degradation | UV light (254 nm), 24h | Degradation observed. |
Experimental Protocol for Stability-Indicating HPLC Method
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Reagents and Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Orthophosphoric acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrogen peroxide
Procedure:
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1N HCl. Heat at 60°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 1N NaOH. Heat at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified time. Dissolve in a suitable solvent before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light for a specified time.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile and/or methanol) in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of water, acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: The ability of the method to separate the main peak from degradation products and any excipients should be demonstrated by analyzing the stressed samples. Peak purity analysis using a PDA detector is recommended.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for isotopic purity and stability assessment of this compound.
Fulvestrant Mechanism of Action: Estrogen Receptor Signaling Pathway
References
A Technical Guide to Commercial Fulvestrant-D5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Fulvestrant-D5, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for research purposes. It includes a comparative analysis of commercial suppliers, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Commercial Suppliers of this compound
The selection of a reliable supplier for a critical research material like this compound is paramount to ensure the accuracy and reproducibility of experimental results. The following table summarizes the offerings from several prominent commercial suppliers. Please note that catalog numbers, purity, and availability are subject to change, and it is recommended to consult the supplier directly for the most current information.
| Supplier | Catalog Number | Chemical Purity | Isotopic Purity (D atom %) | Formulation | Storage Conditions |
| MedChemExpress | HY-13636S1 | 99.66% | Not explicitly stated | Solid, White to off-white | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
| ESS Chem Co. | ESS0118 | 99.7% by HPLC | >98% atom D | White solid | Recommended long-term storage at -20°C |
| Simson Pharma | F250021 | Certificate of Analysis provided | Not explicitly stated | Solid | 2-8°C Refrigerator |
| Acanthus Research | ACA-160819-0026 | Certificate of Analysis provided | Not explicitly stated | Solid | Information available upon request |
| Biosynth | FF183940 | Information available upon request | Not explicitly stated | Solid | Store at <-15°C |
| Pharmaffiliates | PA STI 089670 | Certificate of Analysis provided | Not explicitly stated | Solid | 2-8°C Refrigerator |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, quality control, and a typical in vitro application of this compound. These protocols are based on established principles for the synthesis and analysis of deuterated active pharmaceutical ingredients.
Synthesis of this compound
The synthesis of this compound involves the introduction of deuterium atoms at specific positions within the Fulvestrant molecule. While supplier-specific proprietary methods are not publicly available, a general synthetic strategy can be outlined based on known organic chemistry principles and published synthesis routes for Fulvestrant. One plausible approach involves the use of a deuterated precursor in the final steps of the synthesis.
Objective: To synthesize this compound with high isotopic enrichment.
Materials:
-
Estrone-D5 (or another suitably deuterated precursor)
-
9-bromononyl-4,4,5,5,5-pentafluoropentyl sulfoxide
-
Grignard reagent formation reagents (e.g., magnesium turnings, iodine)
-
Copper(I) catalyst (e.g., CuI)
-
Appropriate solvents (e.g., anhydrous THF, toluene)
-
Reagents for deprotection and oxidation steps
-
Standard laboratory glassware and equipment for organic synthesis
Methodology:
-
Grignard Reagent Formation: The Grignard reagent is prepared from 9-bromononyl-4,4,5,5,5-pentafluoropentyl sulfoxide and magnesium turnings in anhydrous THF. A crystal of iodine can be used to initiate the reaction.
-
Copper-Catalyzed Conjugate Addition: The deuterated estrone derivative (protected at the C3 hydroxyl group) is dissolved in an appropriate solvent. The Grignard reagent is then added in the presence of a copper(I) catalyst. This step introduces the deuterated side chain at the 7α position of the steroid nucleus.
-
Deprotection: The protecting group at the C3 hydroxyl is removed under appropriate conditions (e.g., acidic hydrolysis).
-
Oxidation: The sulfide is oxidized to a sulfoxide using a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid).
-
Purification: The final product, this compound, is purified using column chromatography on silica gel to yield a product with high chemical purity.
Quality Control of this compound
Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Objective: To confirm the chemical identity, and determine the chemical and isotopic purity of synthesized this compound.
Materials:
-
This compound sample
-
Reference standard of unlabeled Fulvestrant
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Mass spectrometer (MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap)
-
Nuclear magnetic resonance (NMR) spectrometer
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6)
Methodology:
-
Chemical Purity by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The chemical purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The retention time should be compared to that of the unlabeled Fulvestrant reference standard.
-
-
Identity Confirmation and Isotopic Purity by Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: The mass spectrum will confirm the molecular weight of this compound (approximately 611.81 g/mol ). High-resolution mass spectrometry will provide the exact mass, further confirming the elemental composition. The isotopic distribution can be analyzed to determine the percentage of molecules containing five deuterium atoms (D5), as well as the presence of D0 to D4 species.
-
-
Structural Confirmation and Isotopic Purity by NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a decrease in the integration of signals corresponding to the positions where deuterium has been incorporated, confirming the sites of deuteration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbon atoms bonded to deuterium.
-
¹⁹F NMR: The fluorine NMR will confirm the presence of the pentafluoropentyl group.
-
In Vitro Cell-Based Assay: Estrogen Receptor Downregulation
This compound, as a stable isotope-labeled internal standard, is primarily used in pharmacokinetic studies. However, its biological activity is expected to be identical to that of unlabeled Fulvestrant. The following is a representative protocol to assess its ability to downregulate the estrogen receptor (ERα) in a breast cancer cell line.
Objective: To evaluate the efficacy of this compound in promoting the degradation of ERα in MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Unlabeled Fulvestrant (as a positive control)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, unlabeled Fulvestrant, or vehicle control for 24-48 hours.
-
Protein Extraction: Wash the cells with PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities and normalize the ERα signal to the loading control. Compare the levels of ERα in the treated samples to the vehicle control.
Visualizations
The following diagrams illustrate the signaling pathway of Fulvestrant and a typical experimental workflow.
This technical guide provides a foundational understanding of commercially available this compound for research applications. For specific experimental details and safety information, always refer to the documentation provided by the supplier and relevant published literature.
Fulvestrant-D5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fulvestrant-D5, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document outlines its chemical properties, provides detailed experimental protocols for its use as an internal standard in quantitative analysis, and explores the molecular signaling pathways influenced by its parent compound.
Core Data Presentation
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference(s) |
| CAS Number | 129453-61-8 (unlabeled) | [1][2] |
| Molecular Formula | C₃₂H₄₂D₅F₅O₃S | [1][3] |
| Molecular Weight | Approximately 611.8 g/mol | [3] |
| Synonyms | ICI 182780-d5, ZD 9238-d5, ZM 182780-d5, Faslodex-d5 |
Mechanism of Action: Estrogen Receptor Signaling Pathway
Fulvestrant, and by extension its deuterated isotopologue this compound, exerts its therapeutic effect by acting as a selective estrogen receptor (ER) antagonist. Its mechanism is multifaceted, involving the inhibition of ER dimerization, impairment of its nuclear localization, and ultimately, the promotion of its degradation through the ubiquitin-proteasome pathway. This leads to a significant reduction in the cellular levels of ERα, thereby abrogating estrogen-driven gene transcription and inhibiting the growth of estrogen-receptor-positive cancer cells.
References
Fulvestrant-D5: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Fulvestrant-D5 in various organic solvents. Given that this compound is a deuterated analog of Fulvestrant, its solubility characteristics are expected to be nearly identical to the parent compound. The data presented here, based on the solubility of Fulvestrant, serves as a robust proxy for this compound and is essential for researchers and professionals engaged in drug development, formulation, and in-vitro studies.
Core Solubility Data
The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological environments. Understanding the solubility of this compound in common organic solvents is paramount for the preparation of stock solutions, formulation development, and conducting a wide array of biological assays.
The following table summarizes the reported solubility of Fulvestrant in key organic solvents. These values are considered to be highly representative of this compound's solubility.
| Organic Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | >20, 100, 260 | >32.9, 164.8, 428.5 | Sonication is recommended to facilitate dissolution. Moisture-absorbing DMSO may reduce solubility; fresh DMSO is advised.[1][2][3] |
| Ethanol | ~20, >200, 100, 30.3 | ~32.9, >329.6, 164.8, 49.9 | Sonication may be required for complete dissolution.[1][4] |
| Dimethylformamide (DMF) | ~20 | ~32.9 | |
| Chloroform | Soluble | - | |
| Water | Insoluble | - |
Note: The molecular weight of Fulvestrant (606.77 g/mol ) was used for molar concentration calculations as a close approximation for this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This method ensures that a saturated solution is formed, providing an accurate measure of the maximum amount of solute that can be dissolved.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE syringe filter) to ensure no solid particles remain.
-
Quantification: The concentration of the dissolved solute in the clear, saturated filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve created with standard solutions of known concentrations is used for accurate quantification.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.
References
Certificate of Analysis: Fulvestrant-D5 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a typical Certificate of Analysis (CoA) for Fulvestrant-D5. This compound is the deuterated analog of Fulvestrant, a potent estrogen receptor antagonist.[1] The inclusion of deuterium atoms makes it a valuable internal standard for quantitative bioanalytical studies, such as those employing mass spectrometry.[1]
Compound Information
| Parameter | Specification |
| Compound Name | This compound |
| Synonyms | ICI 182780-d5, ZD 9238-d5, ZM 182780-d5, Faslodex-d5 |
| Molecular Formula | C₃₂H₄₂D₅F₅O₃S |
| Molecular Weight | 611.81 g/mol |
| CAS Number | 129453-61-8 (unlabeled) |
| Appearance | White solid |
Analytical Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound.
Purity and Identity
| Test | Method | Result |
| Purity (HPLC) | High-Performance Liquid Chromatography | 99.7% |
| Isotopic Purity (Atom % D) | Mass Spectrometry | >98% |
| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |
| Identity (Mass) | Mass Spectrometry | Conforms to structure |
Physicochemical Properties
| Test | Method | Result |
| Melting Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Cyano column (e.g., 4.6 mm x 250 mm, 5 µm).[2]
-
Mobile Phase : A gradient elution of n-hexane and isopropyl alcohol (e.g., initial ratio of 70:30 v/v).[2]
-
Flow Rate : 1.5 mL/min.[2]
-
Detection : UV at 220 nm.
-
Injection Volume : 10 µL.
-
Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components to determine purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for Fulvestrant.
-
Monitored Ion Transitions : For quantitative analysis, specific ion transitions are monitored. For Fulvestrant, a transition of m/z 605.5 → 427.5 has been reported. For this compound, the parent ion would be shifted by approximately 5 Da, so a transition of m/z 610.5 → 432.5 would be expected.
-
Procedure for Identity : The mass spectrum is analyzed for the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound.
-
Procedure for Isotopic Purity : The relative intensities of the mass isotopologues are measured to calculate the percentage of molecules that contain five deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the chemical structure and confirms the identity of the compound.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure : A sample of this compound is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for Fulvestrant, accounting for the absence of signals from the deuterated positions.
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound.
Caption: Analytical workflow for the generation of a Certificate of Analysis for this compound.
Caption: Mechanism of action of Fulvestrant as an estrogen receptor antagonist and degrader.
References
Methodological & Application
Application Note: High-Throughput Analysis of Fulvestrant in Human Plasma using Fulvestrant-D5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Fulvestrant in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Fulvestrant-D5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient sample preparation procedure, such as liquid-liquid extraction (LLE) or supported-liquid extraction (SLE), is employed, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Fulvestrant.
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Accurate measurement of Fulvestrant concentrations in biological matrices is crucial for pharmacokinetic assessments and for personalizing treatment regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[3] This note provides a detailed protocol for the extraction and quantification of Fulvestrant from human plasma.
Experimental
Materials and Reagents
-
Fulvestrant reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)
-
Acetic Acid or Formic Acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective method for extracting Fulvestrant from plasma is LLE.[4][5]
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 3 mL of MTBE as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 column with a rapid isocratic or gradient elution.
| Parameter | Typical Conditions |
| LC System | Agilent 1200 Series or equivalent |
| Column | Chromolith RP-18e (100 x 4.6 mm) or equivalent C18 column |
| Mobile Phase | Acetonitrile and 0.5% Acetic Acid in water (80:20, v/v) |
| Flow Rate | 1.0 mL/min (with potential for flow splitting) |
| Column Temperature | 35°C |
| Injection Volume | 5-10 µL |
| Run Time | < 3 minutes |
Mass Spectrometry
Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
| Parameter | Typical Conditions |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| MRM Transitions | Fulvestrant: m/z 605.2 → 427.4 This compound: m/z 610.8 → 432.4 |
| Collision Energy (CE) | Fulvestrant: ~30 V this compound: ~31 V |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
*Note: The MRM transition for this compound is predicted based on the known transition of Fulvestrant-D3 (m/z 608.6 → 430.4). The precursor ion is increased by 2 Da to account for the two additional deuterium atoms. The fragment ion is also expected to shift by 2 Da. It is critical for the end-user to experimentally verify and optimize the precursor ion, product ion, and collision energy for this compound on their specific instrument.
Results and Method Performance
The following tables summarize typical method validation parameters. Data is based on published methods using deuterated Fulvestrant internal standards.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| Fulvestrant | 0.100 - 25.0 | >0.99 |
| Fulvestrant | 0.05 - 100.0 | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.100 | 5.66 | 84.5 | - | - |
| Low | 0.300 | ≤ 3.1 | 85-115 | ≤ 2.97 | 85-115 |
| Medium | 10.0 | ≤ 3.1 | 85-115 | ≤ 2.97 | 85-115 |
| High | 20.0 | ≤ 3.1 | 85-115 | ≤ 2.97 | 85-115 |
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| Fulvestrant | Low | ~79 |
| Fulvestrant | Medium | ~79 |
| Fulvestrant | High | ~79 |
Visual Protocols and Pathways
Caption: Experimental workflow for Fulvestrant analysis.
Caption: Fulvestrant's mechanism of action.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Fulvestrant in human plasma. The protocol is straightforward and can be readily implemented in a research laboratory setting for various applications in drug development and clinical studies. It is essential to perform in-house validation of the method to ensure it meets the specific requirements of the intended application.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 5. iccs-meeting.org [iccs-meeting.org]
Application Notes and Protocols for Pharmacokinetic Studies of Fulvestrant with Fulvestrant-D5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of fulvestrant, a selective estrogen receptor degrader (SERD), using Fulvestrant-D5 as an internal standard for bioanalytical quantification.
Fulvestrant is a critical therapy for hormone receptor-positive metastatic breast cancer.[1][2] Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing strategies and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard like this compound is crucial for robust and reliable quantification of fulvestrant in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Mechanism of Action of Fulvestrant
Fulvestrant is a pure estrogen receptor (ER) antagonist with a novel mechanism of action that distinguishes it from selective estrogen receptor modulators (SERMs).[1][4] It binds competitively to the estrogen receptor with high affinity, inducing a conformational change that impairs receptor dimerization and interaction with DNA. This action prevents the transcription of estrogen-responsive genes that drive cell proliferation. Furthermore, the fulvestrant-ER complex is unstable, leading to its accelerated degradation via the ubiquitin-proteasome pathway. This dual action of blocking ER functionality and promoting its degradation results in a significant reduction in cellular ER levels, profoundly inhibiting estrogen signaling.
Figure 1. Signaling pathway of fulvestrant's mechanism of action.
Pharmacokinetic Properties of Fulvestrant
Fulvestrant is administered as a long-acting intramuscular injection. Following administration, it is slowly absorbed, reaching peak plasma concentrations at a median of 7 days. It is highly bound to plasma proteins (99%) and has a large volume of distribution (3-5 L/kg), indicating extensive extravascular distribution. The terminal half-life of fulvestrant is approximately 40 days. Metabolism occurs primarily in the liver, with cytochrome P450 3A4 (CYP3A4) being the main isoenzyme involved in its oxidation. Excretion is predominantly through the feces.
Quantitative Data Summary
The following tables summarize key parameters from published bioanalytical methods and clinical pharmacokinetic studies of fulvestrant.
Table 1: Bioanalytical Method Parameters for Fulvestrant Quantification
| Parameter | Value | Reference |
| Internal Standard | This compound | |
| Biological Matrix | Human Plasma | |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | |
| Chromatography | Reversed-Phase LC | |
| Detection | Tandem Mass Spectrometry (MS/MS) | |
| Calibration Range | 0.05 - 100 ng/mL | |
| 0.100 - 25.0 ng/mL | ||
| 0.052 - 40 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| 0.100 ng/mL | ||
| 0.053 ng/mL | ||
| Intra-day Precision (%RSD) | ≤ 3.1% | |
| Inter-day Precision (%RSD) | ≤ 2.97% | |
| Accuracy (% Bias) | 84.5% to 100.0% | |
| Recovery | ~79.29% |
Table 2: Pharmacokinetic Parameters of Fulvestrant (250 mg Intramuscular Dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 8.2 µg/L | |
| tmax (Time to Cmax) | 7.0 days | |
| AUC (Area Under the Curve) 0-28 days | 148 µg·day/L | |
| Cmin (Minimum Plasma Concentration at 28 days) | 2.6 µg/L | |
| Apparent Half-life | ~40 days | |
| Clearance | 690 ± 226 mL/min |
Experimental Protocols
Protocol 1: Quantification of Fulvestrant in Human Plasma by LC-MS/MS
This protocol describes a validated method for the determination of fulvestrant in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Fulvestrant reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)
-
Formic acid or acetic acid
-
Drug-free human plasma (K3EDTA)
-
Purified water (Milli-Q or equivalent)
2. Preparation of Stock and Working Solutions:
-
Fulvestrant Stock Solution (1 mg/mL): Accurately weigh and dissolve fulvestrant reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fulvestrant stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of plasma sample (blank, calibration standard, QC, or unknown) into a polypropylene tube.
-
Add a specified amount of the this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 2.5 mL of MTBE as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid or 0.5% acetic acid). An isocratic or gradient elution can be used.
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.4-1.0 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the mobile phase.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fulvestrant: m/z 605.2 → 427.4 (or similar, may vary by instrument and ionization mode).
-
This compound: m/z 611.8 → (product ion to be determined, typically a +5 Da shift from the fulvestrant product ion).
-
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of fulvestrant to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model (e.g., 1/x²).
-
Quantify the concentration of fulvestrant in the QC and unknown samples using the calibration curve.
Figure 2. Logical workflow for a typical pharmacokinetic study.
Conclusion
The protocols and data presented provide a robust framework for the pharmacokinetic evaluation of fulvestrant. The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method ensures the accuracy and reliability of the bioanalytical data, which is fundamental for successful drug development and clinical application.
References
Application Notes and Protocols: The Role of Fulvestrant-D5 in the Metabolic Profiling of Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fulvestrant-D5 as an internal standard in the metabolic profiling and quantification of fulvestrant. Detailed protocols for sample preparation and bioanalytical methods are included to guide researchers in conducting pharmacokinetic and metabolic studies.
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Understanding its metabolic fate is crucial for optimizing therapeutic strategies and managing drug interactions. Fulvestrant undergoes extensive metabolism, primarily through pathways analogous to those of endogenous steroids. These include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[2] In vitro studies suggest that the cytochrome P450 3A4 (CYP3A4) isoenzyme is involved in the oxidation of fulvestrant.[2] The resulting metabolites are generally less active or exhibit similar activity to the parent compound.[2]
Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification of fulvestrant and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard helps to correct for variability in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the key parameters from validated bioanalytical methods for the quantification of fulvestrant using a deuterated internal standard.
Table 1: Bioanalytical Method Validation Parameters for Fulvestrant Quantification
| Parameter | Value | Reference |
| Analyte | Fulvestrant | [2] |
| Internal Standard (I.S.) | This compound | |
| Method Description | Liquid-Liquid Extraction (LLE) followed by LC-MS/MS | |
| Limit of Quantitation (LOQ) | 0.053 ng/mL | |
| Standard Curve Concentrations | 0.052 ng/mL to 40 ng/mL | |
| Quality Control (QC) Concentrations | 0.053 (LLOQ), 0.154 (LQC), 4.392 (LMQC), 17.925 (MQC), 30.042 (HQC), 116.16 (DQC) ng/mL |
Table 2: Accuracy and Precision Data for Fulvestrant Quantification
| Parameter | Value Range | Reference |
| Intra-day Precision (%RSD) | ≤ 3.1% | |
| Inter-day Precision (%RSD) | ≤ 2.97% | |
| Accuracy | 90.6% to 100.8% |
Table 3: Recovery Data for Fulvestrant and Internal Standard
| Analyte | Average Recovery | QC Level | Reference |
| Fulvestrant | 99.6% | Low (LQC) | |
| Fulvestrant | 100.2% | Medium (MQC) | |
| Fulvestrant | 97.4% | High (HQC) | |
| This compound (I.S.) | 100.0% | - | |
| Fulvestrant (Overall) | 79.29% | - |
Experimental Protocols
Protocol 1: Quantification of Fulvestrant in Human Plasma using this compound and LC-MS/MS
This protocol details a validated method for the sensitive determination of fulvestrant in human plasma.
1. Materials and Reagents
-
Fulvestrant reference standard
-
This compound (Internal Standard)
-
Human plasma (K3EDTA)
-
Methyl tertiary butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Acetic acid, GR grade
-
Milli-Q water
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of fulvestrant and this compound in methanol.
-
Prepare working standard solutions of fulvestrant by serial dilution of the stock solution with a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).
-
Prepare a working solution of this compound internal standard.
-
Spike blank human plasma with the appropriate working standard solutions to create calibration curve standards and QC samples at various concentration levels (e.g., LLOQ, low, mid, and high).
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 2.5 mL of MTBE as the extraction solvent.
-
Vortex the mixture for approximately 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent
-
Mobile Phase: 0.5% acetic acid in water and acetonitrile (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: Appropriate volume based on system sensitivity
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Fulvestrant: m/z 605.2 → 427.4
-
This compound (or D3): m/z 608.6 → 430.4
-
-
Data Analysis: Quantify fulvestrant concentration using the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: General Approach for Metabolic Profiling of Fulvestrant
This protocol outlines a general methodology for the identification and semi-quantitative analysis of fulvestrant metabolites. Specific parameters for each metabolite would require optimization.
1. In Vitro Metabolism (e.g., using human liver microsomes)
-
Incubate fulvestrant with human liver microsomes in the presence of NADPH.
-
At various time points, quench the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the presence of metabolites.
2. Sample Preparation from Biological Matrices (e.g., plasma, urine, feces)
-
Follow a similar liquid-liquid extraction or solid-phase extraction (SPE) protocol as described for fulvestrant quantification. The choice of extraction solvent and pH may need to be optimized to ensure the recovery of a broad range of metabolites with varying polarities.
-
Spike the samples with this compound prior to extraction to serve as an internal standard for the parent drug and as a reference for retention time.
3. LC-MS/MS Analysis for Metabolite Identification
-
Chromatography: Employ a gradient elution method to separate metabolites with different polarities. A typical gradient might range from a high aqueous composition to a high organic composition (e.g., acetonitrile or methanol with a small percentage of formic acid or ammonium acetate).
-
Mass Spectrometry:
-
Perform a full scan MS analysis to detect potential metabolites.
-
Use precursor ion scanning and neutral loss scanning to identify metabolites with specific structural motifs (e.g., glucuronide or sulfate conjugates).
-
Perform product ion scanning (MS/MS) on the detected metabolite parent ions to obtain fragmentation patterns for structural elucidation.
-
Theoretically calculate the m/z values for expected metabolites (e.g., hydroxylated, N-dealkylated, glucuronidated, sulfated) to create an inclusion list for targeted MS/MS analysis.
-
4. Semi-Quantitative Analysis
-
In the absence of authentic standards for each metabolite, their relative abundance can be estimated by comparing the peak areas of the metabolite to the peak area of the this compound internal standard. This provides a semi-quantitative measure of metabolite formation. For accurate quantification, stable isotope-labeled standards for each metabolite would be required.
Visualizations
Caption: Metabolic pathways of fulvestrant.
Caption: Workflow for fulvestrant quantification.
References
Application Notes and Protocols for Fulvestrant Analysis Using Fulvestrant-D5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of fulvestrant in biological matrices, utilizing Fulvestrant-D5 as an internal standard. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. Accurate quantification of fulvestrant in biological samples is crucial for assessing its efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. The following protocols detail various sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective determination of fulvestrant.
Experimental Workflow Overview
The overall workflow for the analysis of fulvestrant in biological samples involves several key steps, from sample collection to data acquisition and analysis.
Figure 1: General workflow for fulvestrant analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of fulvestrant using different sample preparation techniques coupled with LC-MS/MS.
Table 1: Liquid-Liquid Extraction (LLE) Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.100 - 25.0 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | ≤ 3.1% | [1] |
| Inter-day Precision (%RSD) | ≤ 2.97% | |
| Mean Recovery | 79.29% | |
| Internal Standard | Fulvestrant-D3 |
Table 2: Supported-Liquid Extraction (SLE) Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 100.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| Intra-day Precision (%RSD) | Not explicitly stated | |
| Inter-day Precision (%RSD) | Not explicitly stated | |
| Mean Recovery | Not explicitly stated | |
| Internal Standard | Fulvestrant-D3 |
Table 3: Solid-Phase Extraction (SPE) Method Performance
| Parameter | Value | Reference |
| Sorbent | C8 | |
| Elution Solvent | Methanol | |
| Extraction Recovery | ≥92.3% | |
| Intra-day Precision (%RSD) | ≤ 14.3% | |
| Inter-day Precision (%RSD) | ≤ 14.3% | |
| Internal Standard | Not explicitly stated |
Table 4: Protein Precipitation Method Performance
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |
| Intra-day Precision (CV) | 3.1% - 15% | |
| Inter-day Precision (CV) | 1.6% - 14.9% | |
| Mean Recovery | Not explicitly stated | |
| Internal Standard | Not explicitly stated |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of fulvestrant in human plasma.
1. Materials:
-
Human plasma (K3EDTA)
-
Fulvestrant and this compound stock solutions (in methanol or acetonitrile)
-
Methyl tertiary butyl ether (MTBE)
-
Reconstitution solution (e.g., 0.5% acetic acid in 20:80 acetonitrile:water)
-
Polypropylene tubes (e.g., 3.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
2. Procedure:
-
Pipette a 500 µL aliquot of human plasma into a polypropylene tube.
-
Spike with the appropriate amount of fulvestrant working standard solution (for calibration curve and QC samples).
-
Add 10 µL of the this compound internal standard working solution.
-
Add 2.5 mL of MTBE to the tube.
-
Vortex the sample for approximately 10 minutes.
-
Centrifuge at 4000 rpm for approximately 5 minutes at 20°C.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution and mix thoroughly.
-
Inject a 10 µL aliquot into the LC-MS/MS system for analysis.
Figure 2: Liquid-Liquid Extraction (LLE) protocol workflow.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on an optimized method for the extraction of multiple breast cancer drugs, including fulvestrant, from plasma samples.
1. Materials:
-
Human plasma
-
Fulvestrant and this compound stock solutions
-
C8 SPE cartridges
-
Methanol
-
Water (Milli-Q or equivalent)
-
5% Methanol in water
-
SPE vacuum manifold
-
Evaporator
2. Procedure:
-
Conditioning: Condition the C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Pre-treatment: Dilute the plasma sample with water (e.g., 1:1 v/v).
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Drying: Dry the cartridge under vacuum for approximately 5 minutes.
-
Elution: Elute the analytes with two portions of 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Figure 3: Solid-Phase Extraction (SPE) protocol workflow.
Protocol 3: Protein Precipitation
This is a simple and rapid method suitable for high-throughput analysis.
1. Materials:
-
Human plasma
-
Fulvestrant and this compound stock solutions
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
2. Procedure:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Spike with the appropriate amount of fulvestrant working standard solution and this compound internal standard.
-
Add a precipitating agent, typically 3 volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for about 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
References
Application Notes: Mass Spectrometry Fragmentation of Fulvestrant-D5 for Quantitative Analysis
Abstract
These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of Fulvestrant-D5, a commonly used internal standard for the quantitative analysis of Fulvestrant in biological matrices. The information herein is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalytical studies. We present the characteristic fragmentation of this compound, including key precursor and product ions, and provide a detailed experimental protocol for its analysis.
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. Accurate quantification of Fulvestrant in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variability in sample processing and instrument response. Understanding the fragmentation pattern of this compound is fundamental for developing sensitive and specific LC-MS/MS methods.
Mass Spectrometry Fragmentation Pattern
This compound, with a nominal mass of 611.8 g/mol , typically forms a protonated precursor ion [M+H]⁺ at m/z 612.8 in positive electrospray ionization (ESI) mode. Collision-induced dissociation (CID) of this precursor ion results in several characteristic product ions. The most abundant and specific product ions are selected for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity of the analytical method.
The primary fragmentation pathway involves the cleavage of the sulfoxide side chain. The five deuterium atoms on the pentyl-sulfinyl side chain result in a 5-dalton mass shift compared to the unlabeled Fulvestrant, which is crucial for differentiating the internal standard from the analyte.
Logical Fragmentation Pathway
Application of Fulvestrant-D5 in Drug Metabolism and Pharmacokinetics (DMPK)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fulvestrant-D5, a stable isotope-labeled form of Fulvestrant, in drug metabolism and pharmacokinetics (DMPK) studies. The primary application highlighted is its use as an internal standard for the accurate quantification of Fulvestrant in biological matrices. Additionally, the known metabolic pathways of Fulvestrant are detailed, a field of study where deuterated analogs like this compound are invaluable tools.
Application 1: Quantitative Bioanalysis of Fulvestrant
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] this compound, being structurally identical to Fulvestrant but with a mass shift of +5 Da, co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. This allows for precise correction of analytical variability, leading to high accuracy and precision in pharmacokinetic studies.
Experimental Protocol: Quantification of Fulvestrant in Rat Plasma using LC-MS/MS
This protocol is a representative method for the determination of Fulvestrant in rat plasma, using this compound as an internal standard.
1. Sample Preparation (Supported-Liquid Extraction)
-
To 100 µL of rat plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Load the entire sample onto a supported-liquid extraction (SLE) plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with 1.5 mL of methyl tert-butyl ether (MTBE).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent.[2]
-
Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and water (e.g., 75:25, v/v) containing a modifier like ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 35-40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Fulvestrant to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Fulvestrant in the quality control and unknown samples from the calibration curve.
Quantitative Data for Bioanalytical Method Validation
The following table summarizes typical validation parameters for LC-MS/MS methods for Fulvestrant quantification using a deuterated internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 100.0 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | |
| Intra-day Precision (%RSD) | ≤ 3.1% | |
| Inter-day Precision (%RSD) | ≤ 2.97% | |
| Accuracy (% Bias) | Within ± 15% | |
| Recovery | ~79% |
Workflow for Pharmacokinetic Analysis of Fulvestrant
Caption: Workflow for a typical DMPK study of Fulvestrant.
Application 2: Elucidation of Metabolic Pathways
Fulvestrant undergoes extensive metabolism in the body. The main biotransformation pathways are analogous to those of endogenous steroids and include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate. While specific studies detailing the use of this compound as a tracer to map these pathways were not prominently found, its use in such "fate" studies is a classical DMPK application for stable isotope-labeled compounds. By administering a mixture of labeled and unlabeled drug, metabolites originating from the drug can be readily identified by their characteristic isotopic signature in mass spectrometric analyses.
Known Metabolic Pathways of Fulvestrant
Fulvestrant is metabolized via several routes:
-
Oxidation: The sulfoxide side chain can be oxidized to a sulfone.
-
Aromatic Hydroxylation: Hydroxyl groups can be added to the steroid's aromatic ring.
-
Conjugation: The hydroxyl groups at the 3 and 17 positions of the steroid nucleus are susceptible to conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation).
Diagram of Fulvestrant Metabolism
Caption: Major metabolic pathways of Fulvestrant.
Conclusion
This compound is an essential tool for the robust and accurate quantitative analysis of Fulvestrant in biological samples, a critical component of preclinical and clinical pharmacokinetic studies. Its application as an internal standard in LC-MS/MS assays ensures the high quality of data required for regulatory submissions and for understanding the drug's behavior in vivo. Furthermore, its potential use as a tracer in metabolic studies is crucial for a complete characterization of the drug's disposition and the identification of its metabolites.
References
Application Notes: Quantitative Analysis of Fulvestrant in Plasma using Fulvestrant-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Accurate quantification of fulvestrant in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the analysis of fulvestrant in plasma samples using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Fulvestrant-D5 as the internal standard (IS). This compound is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by compensating for variations in sample preparation and instrument response.
Mechanism of Action: Estrogen Receptor Degradation
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER) with high affinity.[1] This binding induces a conformational change in the receptor, which impairs its dimerization and prevents the transcription of estrogen-responsive genes responsible for cell proliferation.[1] Furthermore, the fulvestrant-ER complex is unstable and is targeted for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in the number of estrogen receptors in cancer cells.[1]
Caption: Mechanism of action of Fulvestrant.
Experimental Protocol: LC-MS/MS Analysis of Fulvestrant in Plasma
This protocol outlines a validated method for the quantification of fulvestrant in plasma samples.
Materials and Reagents
-
Fulvestrant analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Methyl tertiary butyl ether (MTBE) or other suitable extraction solvent
-
Human or rat plasma (blank)
-
Calibrators and Quality Control (QC) samples
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 3.5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for plasma sample analysis.
LC-MS/MS Conditions
The following are example LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC System | |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 80% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| - Fulvestrant | m/z 605.2 → 427.4 |
| - this compound | m/z 610.3 → 427.4 (or similar, depending on deuteration pattern) |
Method Validation Parameters
A summary of typical validation parameters for a bioanalytical method for fulvestrant in plasma is provided below.
| Parameter | Typical Range/Value |
| Linearity | 0.05 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various conditions (freeze-thaw, short-term, long-term) |
Data Presentation
The following tables summarize quantitative data from published methods for fulvestrant analysis in plasma.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Fulvestrant | Fulvestrant-D3 | Rat Plasma | 0.05 - 100 | 0.05 | |
| Fulvestrant | Fulvestrant-D3 | Human Plasma | 0.100 - 25.0 | 0.100 |
Table 2: Accuracy and Precision (Example Data)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 0.05 | < 10% | < 12% | ± 10% |
| Low | 0.15 | < 8% | < 10% | ± 8% |
| Medium | 15 | < 5% | < 7% | ± 5% |
| High | 80 | < 5% | < 6% | ± 5% |
Note: The values in Table 2 are representative and may vary between different validated methods.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of fulvestrant in plasma. This protocol, along with the provided validation parameters, serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical research. Adherence to this protocol will ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Fulvestrant-D5 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection of Fulvestrant and its deuterated internal standard, Fulvestrant-D5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MRM transitions for Fulvestrant and this compound?
A1: The most commonly reported and effective Multiple Reaction Monitoring (MRM) transitions for Fulvestrant and its deuterated analogs are acquired in negative ionization mode. For this compound, the precursor and product ions will be shifted by +5 Da compared to the unlabeled Fulvestrant, assuming the deuterium labels are on a stable part of the molecule that is retained in the monitored fragment. Based on published data for Fulvestrant and Fulvestrant-D3, the recommended starting transitions are outlined below.[1][2][3]
Table 1: Recommended Starting MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fulvestrant | 605.2 - 605.5 | 427.4 - 427.5 | Negative |
| This compound | ~610.5 | ~432.5 | Negative |
Note: The exact m/z values for this compound may vary slightly depending on the specific labeling pattern. It is crucial to confirm these masses by infusing a standard solution of this compound.
Q2: What type of sample preparation is most effective for plasma samples containing Fulvestrant?
A2: Several extraction techniques have been successfully employed for the analysis of Fulvestrant in plasma. The choice of method depends on the desired level of sample cleanup, throughput, and sensitivity.
-
Liquid-Liquid Extraction (LLE): This is a robust and commonly used method. Methyl tertiary butyl ether (MTBE) has been shown to be an effective extraction solvent.[1][4]
-
Supported Liquid Extraction (SLE): This technique offers a more automated and less labor-intensive alternative to traditional LLE.
-
Solid-Phase Extraction (SPE): SPE can provide excellent sample cleanup and is amenable to high-throughput workflows. C8 and C18 sorbents have been used effectively.
-
Protein Precipitation: While the simplest method, it may result in significant matrix effects and is generally less suitable for achieving the lowest limits of quantification.
Q3: Which chromatographic conditions are recommended for Fulvestrant analysis?
A3: Reversed-phase chromatography is the standard approach for Fulvestrant analysis. Below is a summary of typical conditions.
Table 2: Typical Chromatographic Conditions
| Parameter | Recommendation |
| Column | C18 or Phenyl-based columns (e.g., Agilent SB-C18, Kinetex biphenyl) |
| Mobile Phase A | Water with 0.1% formic acid or 0.5% acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Isocratic or gradient elution can be used. Gradient elution may be necessary when analyzing multiple drugs simultaneously. |
| Flow Rate | 0.4 - 1.0 mL/min |
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Question: My chromatogram for Fulvestrant shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Column Choice: Ensure you are using a high-quality reversed-phase column suitable for hydrophobic compounds.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While Fulvestrant is not strongly ionizable, adjusting the pH with small amounts of formic or acetic acid can improve peak shape.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.
-
Column Contamination: Contaminants from previous injections or inadequate sample cleanup can lead to poor peak shape. Implement a column wash step in your gradient or periodically flush the column with a strong solvent.
-
Issue 2: High Signal Suppression or Matrix Effects
-
Question: I am observing significant ion suppression, particularly in my plasma samples. How can I mitigate this?
-
Answer:
-
Improve Sample Preparation: Matrix effects are often caused by co-eluting endogenous components from the biological matrix. Consider switching to a more rigorous sample preparation technique, such as SPE, to achieve better cleanup.
-
Optimize Chromatography: Adjust your chromatographic method to separate Fulvestrant from the interfering matrix components. This may involve using a different column chemistry or modifying the gradient profile.
-
Internal Standard: Ensure you are using a stable isotope-labeled internal standard like this compound. A co-eluting internal standard can help to compensate for variability in ionization efficiency caused by matrix effects.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
Issue 3: Low Sensitivity or Inability to Reach the Desired LLOQ
-
Question: I am struggling to achieve the required lower limit of quantitation (LLOQ) for my assay. What steps can I take to improve sensitivity?
-
Answer:
-
MS Parameter Optimization: It is critical to optimize all relevant mass spectrometer parameters for both Fulvestrant and this compound. This includes the declustering potential, collision energy, and cell exit potential. These parameters should be optimized for your specific instrument.
-
Ion Source Parameters: Optimize the ion source temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage to ensure efficient ionization.
-
Sample Preparation: Increase the amount of sample extracted or reduce the final reconstitution volume to concentrate the analyte.
-
Chromatography: Ensure sharp, narrow peaks, as this will improve the signal-to-noise ratio.
-
Issue 4: Inconsistent Internal Standard Response
-
Question: The peak area of my internal standard (this compound) is highly variable between samples. What could be the cause?
-
Answer:
-
Pipetting Errors: Inconsistent addition of the internal standard solution to the samples is a common source of variability. Ensure your pipettes are calibrated and your technique is consistent.
-
Extraction Inconsistency: Variability in the extraction recovery will affect the internal standard response. Ensure thorough mixing and consistent execution of the sample preparation steps.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe and variable matrix effects can lead to inconsistent responses. Review the troubleshooting steps for ion suppression.
-
Sample Aliquoting: If the internal standard is added before sample aliquoting, ensure the sample is homogenous.
-
Experimental Protocols & Visualizations
Experimental Workflow for Fulvestrant Quantification
The following diagram outlines a typical workflow for the quantification of Fulvestrant in a biological matrix.
Caption: Workflow for Fulvestrant Bioanalysis.
Fulvestrant Mechanism of Action: ER Signaling Pathway
Fulvestrant is an estrogen receptor (ER) antagonist that functions by binding to the ER, leading to its degradation and thereby blocking downstream signaling.
Caption: Fulvestrant's Effect on ER Signaling.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Fulvestrant-D5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Fulvestrant-D5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect accurate integration and resolution.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Residual Silanols | Fulvestrant, and by extension this compound, has polar functional groups that can interact with active sites (silanols) on the silica-based column packing.[3][4] This is a primary cause of peak tailing for basic compounds. To mitigate this, consider the following: • Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2-3) to protonate the silanol groups and reduce unwanted interactions. • Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped). • Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base (e.g., triethylamine) into the mobile phase to block the active sites. |
| Column Contamination or Degradation | Accumulation of sample matrix components or strongly retained compounds on the column can lead to peak tailing. • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced. • Column Washing: Implement a robust column washing procedure after each batch of samples. If the column is heavily contaminated, a regeneration procedure as recommended by the manufacturer may be necessary. Backflushing the column (reversing the flow direction) can also help remove particulates from the inlet frit. |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. • Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to ensure you are working within the column's linear capacity. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing. • Optimize Tubing: Use shorter tubing with a smaller internal diameter between the injector, column, and detector. • Check Connections: Ensure all fittings are secure and properly seated to minimize dead volume. |
Troubleshooting Workflow for Peak Tailing:
References
Addressing ion suppression/enhancement with Fulvestrant-D5
Welcome to the technical support center for bioanalytical assays involving Fulvestrant-D5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression and enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement, and why are they a concern when analyzing Fulvestrant with its D5-labeled internal standard?
A1: Ion suppression or enhancement, collectively known as matrix effects, are phenomena that occur in LC-MS/MS analysis where components of the biological matrix (e.g., plasma, serum) co-eluting with the analyte of interest (Fulvestrant) and its internal standard (this compound) interfere with their ionization.[1][2] This interference can either decrease (suppression) or increase (enhancement) the signal intensity detected by the mass spectrometer.[3] These effects are a significant concern because they can lead to inaccurate and imprecise quantification of Fulvestrant, potentially compromising the integrity of pharmacokinetic and other clinical studies.[2]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in managing matrix effects?
A2: A SIL-IS like this compound is the preferred tool for compensating for matrix effects.[3] Because this compound is chemically and structurally almost identical to Fulvestrant, it exhibits very similar chromatographic behavior and is expected to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantitative results.
Q3: Can I still get inaccurate results even when using this compound?
A3: Yes, while this compound is designed to compensate for matrix effects, inaccuracies can still arise. This can happen if the analyte and the internal standard do not perfectly co-elute, causing them to experience different matrix environments as they enter the mass spectrometer source. This phenomenon, known as differential matrix effects, can be caused by the "deuterium isotope effect," where the deuterium-labeled compound may elute slightly earlier than the unlabeled analyte on a reversed-phase column. It is crucial to verify that the chromatographic peaks of Fulvestrant and this compound are symmetrical and overlap as much as possible.
Q4: What are the common sources of matrix effects in bioanalytical methods for Fulvestrant?
A4: The primary sources of matrix effects are endogenous components of the biological sample that are not removed during sample preparation. For plasma or serum samples, these often include:
-
Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression.
-
Salts and Proteins: High concentrations of salts and residual proteins can also interfere with the ionization process.
-
Metabolites: Other endogenous or exogenous metabolites in the sample can co-elute and cause interference.
-
Formulation Agents: In preclinical or clinical studies, formulation vehicles for the drug can also be a source of significant matrix effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating ion suppression or enhancement issues with your this compound assay.
Issue 1: Poor Reproducibility or Inaccurate Results
If you are observing high variability in your quality control (QC) samples or inaccurate measurements, matrix effects may be the underlying cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing inaccurate results.
Recommended Actions:
-
Assess Chromatographic Co-elution: Visually inspect the chromatograms to ensure the peaks for Fulvestrant and this compound are symmetric and demonstrate near-perfect co-elution. A slight shift can lead to differential matrix effects.
-
Quantify the Matrix Effect: Perform a quantitative matrix effect experiment as detailed in the "Experimental Protocols" section below.
-
Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.
-
Protein Precipitation (PPT): While fast, PPT may not be sufficient to remove phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning Fulvestrant into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte and removing a broad range of interferences.
-
-
Improve Chromatographic Separation: Modify your LC method to better separate Fulvestrant from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of Fulvestrant remains above the lower limit of quantification (LLOQ).
Issue 2: Low Signal Intensity for this compound
A consistently low signal for the internal standard across all samples, including those with no analyte, may indicate a significant and consistent ion suppression effect.
Troubleshooting Workflow
Caption: Workflow for investigating low internal standard signal.
Recommended Actions:
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify regions of ion suppression across the entire chromatographic run. The detailed protocol is provided below.
-
Check the Mass Spectrometer Ion Source: A dirty ion source can exacerbate ion suppression. Perform routine cleaning and maintenance.
-
Optimize Ion Source Parameters: Adjust gas flows, temperatures, and voltages to enhance the ionization of Fulvestrant and this compound, potentially reducing the relative impact of interfering compounds.
-
Consider a Different Ionization Technique: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, as APCI is generally less prone to ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This experiment quantifies the extent of ion suppression or enhancement by comparing the response of an analyte in a clean solution to its response in a matrix extract.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Fulvestrant and this compound into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike Fulvestrant and this compound into the final extracted matrix supernatant at the same low and high QC concentrations as Set A.
-
Set C (Matrix Blank): Extracted blank matrix without any analyte or internal standard to check for interferences.
-
-
Analysis: Inject all samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
MF = Peak Area (Set B) / Peak Area (Set A)
-
-
IS-Normalized MF: Calculated as the ratio of the MF of Fulvestrant to the MF of this compound.
-
IS-Normalized MF = MF (Fulvestrant) / MF (this compound)
-
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| IS-Normalized MF | Interpretation |
| Close to 1.0 (typically 0.85-1.15) | This compound effectively compensates for the matrix effect. |
| Deviates significantly from 1.0 | Indicates differential matrix effects; the IS is not adequately tracking the analyte. |
Protocol 2: Post-Column Infusion Experiment
This experiment identifies the retention time windows where ion suppression occurs.
Methodology:
-
Setup:
-
Configure a syringe pump to deliver a standard solution of this compound at a constant, low flow rate (e.g., 10 µL/min).
-
Use a T-connector to introduce this solution into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.
-
-
Infusion: Begin infusing the this compound solution and allow the signal to stabilize. You should observe a consistent, elevated baseline signal for the this compound transition.
-
Injection: Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.
-
Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
Visualization of Expected Outcome
Caption: Schematic of a post-column infusion experiment setup.
References
Technical Support Center: Stability of Fulvestrant-D5 in Biological Matrices
This technical support center provides guidance on the stability of Fulvestrant-D5, a common internal standard used in the quantitative analysis of Fulvestrant in biological matrices. Understanding the stability of this compound is critical for accurate and reliable bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a stable isotope-labeled version of Fulvestrant, where five hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Because the IS is added to samples at a known concentration to correct for variability during sample preparation and analysis, its stability must be ensured throughout the entire process, from sample collection to final analysis.[2] Degradation of the IS can lead to inaccurate quantification of the target analyte, Fulvestrant.
Q2: What are the key stability assessments for this compound in bioanalytical methods?
A2: The stability of this compound is evaluated under various conditions to mimic those that study samples may undergo. These include:
-
Freeze-Thaw Stability: Assesses the stability after repeated cycles of freezing and thawing.[3][4]
-
Bench-Top Stability: Evaluates stability at room temperature for the duration of sample preparation.[5]
-
Long-Term Stability: Determines stability at frozen storage temperatures over an extended period.
-
Stock Solution Stability: Confirms the stability of the internal standard in its stock solution.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on bioanalytical method validation data for Fulvestrant where this compound was used as an internal standard, long-term storage at ultra-low temperatures is recommended. Specifically, stability has been demonstrated at -70°C for at least 417 days. For shorter periods, storage at -20°C may be acceptable, but this should be validated.
Data on Stability of this compound
The following tables summarize the stability of Fulvestrant in human plasma, with this compound used as the internal standard. This data is derived from bioanalytical method validation studies. While specific stability data for this compound in serum and urine is not explicitly available, the stability is expected to be similar to that in plasma. General recommendations are provided for these matrices based on standard laboratory practices.
Table 1: Stability of Fulvestrant with this compound Internal Standard in Human Plasma
| Stability Type | Storage Condition | Duration | Result |
| Long-Term | -70°C | At least 417 days | Stable |
| Freeze-Thaw | -70°C to Room Temperature | 4 cycles | Stable |
Data synthesized from bioanalytical method validation reports.
Table 2: General Stability Recommendations for this compound in Other Biological Matrices
| Biological Matrix | Short-Term Storage (Bench-Top) | Long-Term Storage | Freeze-Thaw Cycles |
| Serum | Stable for at least 4-6 hours at Room Temperature | Recommended at ≤ -70°C; stability should be validated | Stable for at least 3-4 cycles; should be validated |
| Urine | Stable for at least 6-8 hours at Room Temperature | Recommended at ≤ -70°C; stability should be validated | Stable for at least 3-4 cycles; should be validated |
These are general recommendations. Specific stability should be established through validation for each matrix and storage condition.
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability
This protocol outlines a general procedure for evaluating the freeze-thaw stability of this compound in a biological matrix.
-
Sample Preparation:
-
Prepare a set of quality control (QC) samples at low and high concentrations by spiking blank biological matrix with a known amount of Fulvestrant and this compound.
-
-
Baseline Analysis:
-
Analyze a subset of the freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration.
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this cycle for a minimum of three to four times.
-
-
Analysis:
-
After the final thaw, analyze the QC samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentrations. The deviation should typically be within ±15%.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Internal Standard (IS) Area | Inaccurate pipetting of IS solution. | Verify pipette calibration and ensure proper technique. |
| Partial degradation of IS during sample processing. | Assess bench-top stability for a longer duration. Keep samples on ice during processing. | |
| Inconsistent extraction recovery. | Optimize the extraction procedure. Ensure consistent vortexing and phase separation. | |
| Decreasing IS Response Over a Run | IS degradation in the autosampler. | Assess autosampler stability. Consider using a cooled autosampler. |
| Contamination of the LC-MS system. | Flush the system and clean the ion source. | |
| No IS Signal | IS solution was not added to the samples. | Review the sample preparation workflow. Implement a checklist. |
| Incorrect IS solution was used. | Verify the identity and concentration of the IS solution. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. pharmoutsource.com [pharmoutsource.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Isotopic Exchange of Deuterium in Fulvestrant-D5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isotopic exchange of deuterium in Fulvestrant-D5. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accurate and reliable use of this compound as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as solvents or sample matrices.[1] This is a critical issue in quantitative analysis, particularly in LC-MS/MS, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte (unlabeled Fulvestrant) concentration.[1] In severe cases, it can generate a false positive signal for the unlabeled analyte.[2]
Q2: Are the deuterium labels on this compound susceptible to exchange?
The deuterium atoms in commercially available this compound are strategically placed on the aromatic ring and the steroid nucleus. Based on its chemical structure, these positions are generally considered non-labile and are not prone to back-exchange under typical analytical conditions. Deuterium atoms on carbon atoms are significantly more stable than those on heteroatoms (e.g., -OH, -NH).
Q3: What are the primary factors that can promote the isotopic exchange of deuterium?
Several factors can influence the rate of deuterium exchange:
-
pH: The rate of exchange is highly dependent on pH.[3] It is generally minimized at a slightly acidic pH (around 2.5-3) and increases significantly under basic conditions.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause exchange.
-
Matrix Components: Biological matrices can contain components that may catalyze the exchange process.
Q4: How can I assess the stability of my this compound internal standard?
To confirm the stability of your this compound, you can perform a stability study. This involves incubating the internal standard in your sample matrix and analytical mobile phase under the conditions of your experiment (e.g., temperature, time). At various time points, analyze the samples by LC-MS/MS and monitor for any decrease in the this compound signal or the appearance of the unlabeled Fulvestrant signal.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides a systematic approach to resolving them.
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing internal standard (this compound) peak area over time. | Isotopic back-exchange. | 1. Verify Solvent pH: Ensure the pH of your mobile phase and sample diluent is slightly acidic (e.g., using 0.1-0.5% formic or acetic acid).2. Control Temperature: Maintain low temperatures for sample storage (-20°C or -80°C) and during sample processing and analysis (autosampler at 4°C).3. Minimize Exposure to Protic Solvents: If possible, use a higher proportion of aprotic solvents like acetonitrile in your sample preparation and mobile phases.4. Conduct a Stability Study: As detailed in the FAQs, perform a stability study to confirm if exchange is occurring under your specific conditions. |
| Inaccurate and imprecise quantitative results. | Unrecognized isotopic exchange leading to biased results. | 1. Review Sample Preparation: Ensure consistency in sample preparation times and conditions for all samples, standards, and quality controls.2. Re-evaluate Internal Standard Stability: Perform the stability study mentioned above.3. Consider Matrix Effects: Prepare the internal standard in both the final sample solvent and in a blank biological matrix to check for matrix-induced instability. |
| Appearance of a peak for unlabeled Fulvestrant in a blank sample spiked only with this compound. | This is a direct indication of back-exchange. | 1. Immediate Analysis: Analyze samples immediately after preparation to minimize the time for exchange to occur.2. Optimize LC-MS/MS Method: Ensure the analytical method conditions (mobile phase pH, temperature) are optimized to minimize exchange as described above.3. Source of Contamination: Rule out any potential contamination of your blank matrix or solvents with unlabeled Fulvestrant. |
Experimental Protocols
Protocol 1: Sample Preparation for Fulvestrant Analysis in Plasma
This protocol is based on a typical liquid-liquid extraction (LLE) method used for the analysis of Fulvestrant in plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl tertiary-butyl ether (MTBE)
-
Acetonitrile
-
0.5% Acetic acid in water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of plasma in a polypropylene tube, add a known amount of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 3 mL of MTBE.
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 Acetonitrile:0.5% Acetic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fulvestrant
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of Fulvestrant.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 80% B) or a suitable gradient |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Fulvestrant: m/z 605.2 → 427.4this compound: m/z 610.2 → 432.4 (example) |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Stock Solution Solvent | Aprotic solvents (e.g., Acetonitrile, DMSO) | Minimizes the source of protons for exchange. |
| Storage Temperature | -20°C or -80°C | Slows down the rate of potential isotopic exchange. |
| Working Solution pH | Slightly acidic (pH 3-6) | Minimizes the catalytic rate of exchange. |
| Autosampler Temperature | 4°C | Reduces the potential for exchange during the analytical run. |
Visualizations
Diagram 1: Troubleshooting Workflow for Isotopic Exchange
Caption: A decision tree for troubleshooting suspected isotopic exchange of this compound.
Diagram 2: Experimental Workflow for Minimizing Deuterium Exchange
Caption: A recommended workflow to minimize deuterium back-exchange during experiments.
References
Correcting for Isotopic Contribution from Fulvestrant-D5 in Mass Spectrometry
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and correcting the isotopic contribution of Fulvestrant-D5 when used as an internal standard in the quantitative analysis of Fulvestrant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution and why is it a concern in LC-MS/MS analysis?
A1: Isotopic contribution, or isotopic interference, occurs when the isotopic pattern of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS).[1] All elements exist in nature as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[2] This natural abundance of heavy isotopes means that a population of analyte molecules (Fulvestrant) will contain some molecules that are one, two, or more mass units heavier than the monoisotopic mass. This can lead to a "cross-talk" phenomenon where the signal from the naturally occurring heavier isotopes of Fulvestrant contributes to the signal of the deuterated internal standard, this compound.[1] This is particularly relevant for higher molecular weight compounds.[1]
Q2: How does the isotopic contribution of Fulvestrant affect the quantification when using this compound as an internal standard?
A2: The primary issue is the potential for overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration, especially at the lower end of the calibration curve. This can lead to non-linear calibration curves and biased quantitative results.[1] The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). If the M+5 isotopologue of Fulvestrant has the same m/z as the monoisotopic peak of this compound, the instrument cannot distinguish between them.
Q3: What is this compound and why is it used as an internal standard?
A3: this compound is a stable isotope-labeled version of Fulvestrant where five hydrogen atoms have been replaced with deuterium atoms. It is an ideal internal standard because it has nearly identical chemical and physical properties to Fulvestrant, meaning it behaves similarly during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in the analytical process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Non-linear calibration curve, especially at low concentrations. | Isotopic contribution from the analyte (Fulvestrant) to the internal standard (this compound) signal. | Implement a mathematical correction to subtract the contribution of Fulvestrant's isotopes from the this compound signal. (See Experimental Protocols section). |
| Poor accuracy and precision of quality control (QC) samples. | Inaccurate correction for isotopic interference. | Verify the mathematical correction formula and the natural isotopic abundance values used. Ensure the purity of the this compound standard is high (>98%). |
| Inconsistent results between different analytical batches. | Variability in the degree of isotopic overlap due to slight changes in instrument resolution or calibration. | Routinely monitor the isotopic distribution of both the analyte and the internal standard. Apply the correction consistently across all batches. |
Experimental Protocols
Principle of Isotopic Correction
The correction is based on determining the contribution of the M+5 isotopologue of Fulvestrant to the signal of this compound. This is achieved by analyzing a sample containing only unlabeled Fulvestrant and measuring the ratio of the signal at the m/z of this compound to the signal at the m/z of Fulvestrant. This ratio represents the fractional contribution.
Detailed Method for Correction
-
Determine the Isotopic Contribution Factor (CF):
-
Prepare a high-concentration solution of unlabeled Fulvestrant standard.
-
Infuse this solution directly into the mass spectrometer or inject it into the LC-MS/MS system.
-
Acquire the mass spectrum in full scan mode to observe the entire isotopic pattern of Fulvestrant.
-
Measure the peak intensity of the monoisotopic peak of Fulvestrant (M) and the intensity of the M+5 peak.
-
Calculate the Contribution Factor (CF) as: CF = Intensity(M+5) / Intensity(M)
-
-
Apply the Correction to Experimental Samples:
-
For each sample, measure the peak area of Fulvestrant (Area_Analyte) and the peak area of this compound (Area_IS_measured).
-
Calculate the corrected peak area of the internal standard (Area_IS_corrected) using the following formula: Area_IS_corrected = Area_IS_measured - (Area_Analyte * CF)
-
Use the Area_IS_corrected for all subsequent calculations of the analyte concentration.
-
Data Presentation: Isotopic Distribution
To accurately perform the correction, it is essential to understand the theoretical isotopic distribution of both Fulvestrant and this compound.
Table 1: Chemical Formulas and Molecular Weights
| Compound | Chemical Formula | Monoisotopic Molecular Weight ( g/mol ) |
| Fulvestrant | C₃₂H₄₇F₅O₃S | 606.3166 |
| This compound | C₃₂H₄₂D₅F₅O₃S | 611.3480 |
Table 2: Theoretical Isotopic Abundance
This table presents the calculated relative abundances of the most significant isotopologues for Fulvestrant and this compound, considering the natural abundances of ¹³C, ²H, ¹⁷O, ¹⁸O, and ³³S, ³⁴S.
| Isotopologue | Fulvestrant Relative Abundance (%) | This compound Relative Abundance (%) | Primary Contributing Isotopes |
| M+0 | 100.00 | 100.00 | ¹²C, ¹H, ¹⁶O, ³²S, ¹⁹F |
| M+1 | 37.13 | 37.05 | ¹³C, ²H, ¹⁷O, ³³S |
| M+2 | 8.16 | 8.12 | ¹³C₂, ¹⁸O, ³⁴S |
| M+3 | 1.25 | 1.24 | ¹³C₃ |
| M+4 | 0.15 | 0.15 | ¹³C₄ |
| M+5 | 0.02 | 0.02 | ¹³C₅ |
Note: The relative abundances are calculated based on the natural isotopic abundances of the constituent elements. The M+5 peak of Fulvestrant, although small, directly interferes with the M+0 peak of this compound.
LC-MS/MS Method Parameters
The following is a typical LC-MS/MS method that can be adapted for the analysis of Fulvestrant using this compound as an internal standard.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be optimized. Negative mode has been reported to be effective.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fulvestrant: m/z 607.3 → [Fragment ion] (e.g., 427.5)
-
This compound: m/z 612.3 → [Corresponding fragment ion] (e.g., 432.5)
-
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Visualizations
Caption: Experimental workflow for isotopic correction.
Caption: Diagram illustrating isotopic overlap.
References
Best practices for preparing calibration curves with Fulvestrant-D5
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing calibration curves with Fulvestrant-D5 for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Fulvestrant, where five hydrogen atoms have been replaced with deuterium. It is widely used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to Fulvestrant, it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Fulvestrant.[1][2]
Q2: What are the ideal purity requirements for a this compound internal standard?
For reliable and accurate quantification, the this compound internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%[1]
-
Isotopic Enrichment: ≥98%
High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Fulvestrant as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at lower levels.
Q3: How should I prepare my stock solutions of Fulvestrant and this compound?
Fulvestrant is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at approximately 20 mg/mL. For LC-MS/MS applications, it is common to prepare stock solutions in methanol or acetonitrile.
Stock Solution Preparation Workflow
Caption: Workflow for preparing Fulvestrant and this compound stock solutions.
Q4: What is the recommended concentration range for a Fulvestrant calibration curve?
The optimal concentration range for a calibration curve depends on the expected concentration of Fulvestrant in the study samples and the sensitivity of the analytical method. Based on published methods, a typical range for Fulvestrant in plasma is from approximately 0.1 ng/mL to 100 ng/mL. It is crucial to establish a range that covers the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) relevant to your study.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (Low R² value)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Calibration Range | The concentration range may be too wide, leading to detector saturation at the high end or poor signal-to-noise at the low end. Narrow the concentration range or use a weighted regression model (e.g., 1/x or 1/x²). |
| Inaccurate Standard Preparation | Pipetting errors or incomplete dissolution of standards can lead to inaccuracies. Prepare fresh standards carefully using calibrated pipettes and ensure complete dissolution. |
| Instrument Contamination/Carryover | Residual analyte from previous injections can affect lower concentration standards. Inject blank samples between standards to check for carryover. If observed, clean the injection port and column. |
| Suboptimal Chromatographic Conditions | Poor peak shape or co-elution with interfering substances can affect linearity. Optimize the mobile phase, gradient, and column to achieve good peak shape and resolution. |
Issue 2: High Variability in Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variations in extraction recovery can lead to inconsistent IS response. Ensure consistent and precise execution of the sample preparation protocol. |
| Matrix Effects | Ion suppression or enhancement due to co-eluting matrix components can affect the IS signal. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. If significant matrix effects are present, improve the sample cleanup method or optimize chromatography to separate the analyte and IS from interfering components. |
| Isotopic Exchange | Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, particularly at certain pH values. Evaluate the stability of the IS in the sample diluent and mobile phase over the course of the analytical run. |
| Purity of the Internal Standard | The presence of unlabeled Fulvestrant in the this compound standard can contribute to the analyte signal, causing inaccuracies. Verify the isotopic purity of the this compound standard by injecting a high concentration and checking for a signal at the Fulvestrant mass transition. |
Troubleshooting Logic for Non-Linear Calibration Curves
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol outlines the preparation of a calibration curve for Fulvestrant in a biological matrix (e.g., plasma) using this compound as the internal standard.
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Fulvestrant in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the Fulvestrant stock solution with methanol to prepare a series of working standard solutions at concentrations that will cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Prepare Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL).
-
-
Prepare Calibration Samples:
-
For each calibration point, add a small volume (e.g., 10 µL) of the corresponding Fulvestrant working standard solution to a known volume (e.g., 190 µL) of the blank biological matrix.
-
To each calibration sample, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.
-
-
Sample Extraction:
-
Perform a protein precipitation extraction by adding a precipitating agent (e.g., 3 volumes of acetonitrile) to each calibration sample.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of Fulvestrant to this compound against the nominal concentration of Fulvestrant.
-
Protocol 2: Evaluation of Matrix Effect
This protocol is designed to assess the impact of the biological matrix on the ionization of Fulvestrant and this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Fulvestrant and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix as described in Protocol 1. Spike Fulvestrant and this compound into the dried and reconstituted extract at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Fulvestrant and this compound into the blank biological matrix before extraction at the same low and high concentrations.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Fulvestrant) / (MF of this compound)
-
A value close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
-
Data Presentation
Table 1: Example Calibration Curve Data
| Nominal Concentration (ng/mL) | Fulvestrant Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,500 | 500,000 | 0.003 |
| 0.5 | 7,800 | 510,000 | 0.015 |
| 1.0 | 16,000 | 505,000 | 0.032 |
| 5.0 | 82,000 | 498,000 | 0.165 |
| 10.0 | 170,000 | 502,000 | 0.339 |
| 50.0 | 850,000 | 495,000 | 1.717 |
| 100.0 | 1,750,000 | 508,000 | 3.445 |
Table 2: Example Matrix Effect Evaluation Data
| Concentration | Analyte Peak Area (Neat) | Analyte Peak Area (Post-Spike) | Matrix Factor | IS Peak Area (Neat) | IS Peak Area (Post-Spike) | IS Matrix Factor | IS-Normalized MF |
| Low QC | 15,000 | 12,000 | 0.80 | 500,000 | 400,000 | 0.80 | 1.00 |
| High QC | 1,500,000 | 1,275,000 | 0.85 | 510,000 | 433,500 | 0.85 | 1.00 |
References
Technical Support Center: Enhancing Low-Level Fulvestrant Detection with Fulvestrant-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of fulvestrant, with a focus on enhancing sensitivity for low-level detection using Fulvestrant-D5 as an internal standard.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Sensitivity or Inability to Reach the Desired Lower Limit of Quantitation (LLOQ)
| Potential Cause | Recommended Solution |
| Suboptimal Mass Spectrometry Parameters | Ensure MS/MS parameters are optimized for fulvestrant and this compound. Use negative ion mode for higher response.[1] The MRM transitions of m/z 605.5 → 427.5 for fulvestrant and m/z 611.81 for this compound (parent ion) are recommended. The product ion for this compound would be expected at a +5 Da shift from fulvestrant's product ion.[2] |
| Inefficient Sample Extraction | Evaluate the extraction recovery. Liquid-liquid extraction (LLE) with methyl tertiary butyl ether (MTBE) or supported-liquid extraction (SLE) are effective methods.[1][3] Ensure the pH of the sample is optimized for fulvestrant extraction. |
| Matrix Effects | Significant ion suppression or enhancement from co-eluting matrix components can drastically affect sensitivity.[3] To mitigate this, improve sample clean-up, optimize chromatographic separation to isolate the analyte from interfering matrix components, or dilute the sample. |
| Low Injection Volume | While reducing injection volume can sometimes mitigate matrix effects, it can also reduce sensitivity. Optimize the injection volume to balance sensitivity and matrix effects. |
| Instrument Contamination | A contaminated ion source or mass spectrometer can lead to high background noise and reduced sensitivity. Regular cleaning and maintenance are crucial. |
Issue 2: High Background Noise or Interferences
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method by using a stronger solvent or increasing the wash volume. |
| Matrix Interferences | Endogenous components from the biological matrix can cause significant background noise. Enhance the sample preparation method with additional clean-up steps like solid-phase extraction (SPE). |
| Plasticizer Contamination | Leachates from plastic tubes or containers can introduce interfering peaks. Use glass or polypropylene labware where possible. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Incompatible Injection Solvent | The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
| Column Degradation | The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase. |
Issue 4: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Variable Extraction Recovery | Ensure the extraction procedure is followed consistently. Use of an internal standard like this compound should compensate for minor variations, but large inconsistencies need to be addressed. |
| Sample Stability Issues | Fulvestrant may be unstable under certain conditions. Evaluate the stability of fulvestrant in the biological matrix at different temperatures and storage durations. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique, especially when preparing standards and quality control samples. |
| Instrument Fluctuation | Monitor system suitability parameters (e.g., peak area, retention time, and peak shape of the internal standard) to detect any instrument performance drift. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: A stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte (fulvestrant), meaning it co-elutes and experiences similar ionization effects and extraction recovery. This allows for accurate correction of variations in sample preparation and instrument response, leading to higher precision and accuracy in the quantification of low-level fulvestrant.
Q2: What is the expected linearity range for a sensitive fulvestrant assay?
A2: With a well-optimized LC-MS/MS method, a linear range of approximately 0.05 ng/mL to 100 ng/mL can be achieved. For a method using this compound, a standard curve from 0.052 ng/mL to 40 ng/mL has been reported.
Q3: How can I minimize matrix effects in my fulvestrant assay?
A3: To minimize matrix effects, you can:
-
Improve sample preparation: Use more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering components.
-
Optimize chromatography: Adjust the mobile phase gradient and column chemistry to separate fulvestrant from co-eluting matrix components.
-
Dilute the sample: This can reduce the concentration of interfering matrix components, but may also impact the ability to detect very low levels of fulvestrant.
-
Use a stable isotope-labeled internal standard: this compound will be affected by matrix effects in a similar way to fulvestrant, thus providing a reliable means of correction.
Q4: What are the key instrument parameters for sensitive fulvestrant detection?
A4: Key parameters include:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is generally preferred for fulvestrant as it provides a better response.
-
MRM Transitions: Monitor the transition of the precursor ion to a specific product ion for both fulvestrant (e.g., m/z 605.5 → 427.5) and this compound.
-
Collision Energy: Optimize the collision energy to achieve the most abundant and stable fragment ion.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage to maximize signal intensity.
Q5: My immunoassay results for estradiol are unexpectedly high in patients treated with fulvestrant. Why is this happening?
A5: Fulvestrant is structurally similar to estradiol and can cross-react with the antibodies used in many estradiol immunoassays, leading to falsely elevated estradiol levels. For accurate estradiol measurement in patients receiving fulvestrant, it is recommended to use a more specific method like LC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data for a validated LC-MS/MS method for fulvestrant analysis using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fulvestrant | 605.5 | 427.5 | Negative ESI |
| This compound | 611.81 | Expected at a +5 Da shift from fulvestrant's product ion | Negative ESI |
Data adapted from published methods for fulvestrant and its deuterated analogs.
Table 2: Method Performance Characteristics
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 0.053 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 40 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy at LLOQ | 90.6% - 100.8% |
| Precision at LLOQ (%CV) | 1.8% - 5.5% |
| Average Recovery of Fulvestrant | 97.4% - 100.2% |
| Average Recovery of this compound | ~100.0% |
Data sourced from a validated method using this compound.
Experimental Protocols
Detailed Methodology for Fulvestrant Quantification in Plasma using LC-MS/MS with this compound
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 10 ng/mL).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tertiary butyl ether (MTBE).
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
Ion Spray Voltage: -4500 V.
-
Temperature: 550°C.
-
Curtain Gas: 30 psi.
-
Nebulizer Gas (Gas 1): 50 psi.
-
Auxiliary Gas (Gas 2): 50 psi.
-
MRM Transitions:
-
Fulvestrant: Q1: 605.5 m/z → Q3: 427.5 m/z.
-
This compound: Q1: 611.8 m/z → Q3: (Optimized product ion).
-
-
Visualizations
Caption: Workflow for Fulvestrant Sample Preparation and Analysis.
Caption: Logical Flow for Troubleshooting Poor Sensitivity Issues.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Fulvestrant Using Deuterated and Analog Internal Standards
This guide provides a comprehensive comparison of analytical methods for the quantification of Fulvestrant in biological matrices, focusing on the validation of methods utilizing a deuterated internal standard, Fulvestrant-D5, versus those employing a structural analog. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of internal standards for bioanalytical assays.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2] This is attributed to its ability to closely mimic the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization, thereby providing superior compensation for matrix effects and other sources of variability.[1][3] This guide presents a comparative analysis of performance data from methods using a deuterated internal standard against those using a structural analog.
Comparative Performance Data
The following tables summarize the validation parameters of different analytical methods for Fulvestrant, highlighting the performance characteristics achieved with a deuterated internal standard versus a structural analog.
Table 1: Performance Characteristics of LC-MS/MS Methods for Fulvestrant Quantification
| Parameter | Method with Deuterated Internal Standard (this compound) | Method with Deuterated Internal Standard (Fulvestrant-D3) | Method with Structural Analog Internal Standard (Norethistrone) |
| Linearity Range | 0.052 - 40 ng/mL[4] | 0.100 - 25.0 ng/mL | 0.092 - 16.937 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not explicitly stated, but method validated |
| Lower Limit of Quantification (LLOQ) | 0.053 ng/mL | 0.100 ng/mL | 0.092 ng/mL |
| Intra-day Precision (%RSD) | Not explicitly stated | ≤ 3.1% | Within 10% |
| Inter-day Precision (%RSD) | Not explicitly stated | ≤ 2.97% | Within 10% |
| Intra-day Accuracy (%Bias) | Not explicitly stated | 84.5% to 100.0% | Within 10% |
| Inter-day Accuracy (%Bias) | Not explicitly stated | Not explicitly stated | Within 10% |
| Recovery | 97.4% - 100.2% (Analyte), 100.0% (IS) | 79.29% (Overall) | 85% (Analyte), 90% (IS) |
Table 2: Performance Characteristics of HPLC Methods for Fulvestrant Quantification
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Linearity Range | 0.5 - 20 µg/mL | 80 - 120 µg/ml |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity established | 0.999 |
| Limit of Quantification (LOQ) | 0.50 µg/mL | Not explicitly stated |
| Intra-day Precision (%RSD) | < 3.07% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 3.07% | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 99.7 - 102% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the procedures used in the validation of analytical methods for Fulvestrant.
LC-MS/MS Method with Deuterated Internal Standard (Fulvestrant-D3)
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 500 µL of human plasma, add the internal standard (Fulvestrant-D3).
-
Add methyl tertiary butyl ether (MTBE) as the extracting solvent.
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Chromolith RP-18e (100 × 4.6 mm)
-
Mobile Phase: 0.5% acetic acid and acetonitrile (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Run Time: < 3.0 min
3. Mass Spectrometric Conditions:
-
Detection Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Ion Transitions:
-
Fulvestrant: m/z 605.2 → m/z 427.4
-
Fulvestrant-D3: m/z 608.6 → m/z 430.4
-
HPLC Method
1. Sample Preparation:
-
Prepare the stock solution of Fulvestrant in methanol.
-
Further dilute with the mobile phase to achieve the desired concentrations for calibration standards.
2. Chromatographic Conditions:
-
Column: ACE C18 (250 mm × 4.6 mm I.D., 5 µm)
-
Mobile Phase: 1% orthophosphoric acid and methanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a specified wavelength.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method.
References
A Comparative Guide to Internal Standards for Fulvestrant Analysis: Fulvestrant-D5 and Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fulvestrant, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of Fulvestrant-D5 with other potential internal standards, supported by experimental data, to inform the selection of the most suitable IS for liquid chromatography-mass spectrometry (LC-MS) based assays.
The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in quantitative bioanalysis. These compounds are chemically identical to the analyte but have a few hydrogen atoms replaced by deuterium, resulting in a higher mass. This near-identical physicochemical behavior allows the SIL-IS to effectively track the analyte throughout the entire analytical process, compensating for variability in sample preparation, injection volume, and instrument response.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The consensus in the scientific community is that stable isotope-labeled internal standards, such as this compound and Fulvestrant-D3, generally provide superior assay performance compared to non-deuterated, or structural analogue, internal standards. A structural analogue is a compound with a similar but not identical chemical structure to the analyte. While more accessible, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.
The key advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same degree of ion suppression or enhancement in the mass spectrometer. This co-elution is crucial for accurately correcting matrix effects, which are a common source of variability in bioanalytical methods.
Quantitative Data Summary
The following tables summarize the performance data for this compound and Fulvestrant-D3 from published studies and regulatory documents. A direct comparison with a specific structural analogue is not available in the literature, highlighting the prevalent use and acceptance of deuterated standards for fulvestrant analysis.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Performance Data |
| Linearity Range | 0.052 - 40 ng/mL |
| Accuracy | 90.6% - 100.8% |
| Precision (%RSD) | 1.8% - 5.5% |
| Analyte Recovery | 97.4% - 100.2% |
| Internal Standard Recovery | 100.0% |
| Matrix | Human Plasma |
| Reference | [1] |
Table 2: Performance Characteristics of Fulvestrant-D3 as an Internal Standard
| Parameter | Performance Data |
| Linearity Range | 0.05 - 100.0 ng/mL[2][3] |
| Accuracy | Within ±15% of nominal concentrations[2] |
| Precision (%RSD) | <8.03%[2] |
| Analyte Recovery | 85.81% - 97.59% |
| Matrix Effect | 90.18% - 95.02% |
| Matrix | Rat Plasma |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline typical experimental protocols for the analysis of fulvestrant using a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of plasma, add the internal standard solution (e.g., this compound or Fulvestrant-D3).
-
Add an extraction solvent, such as methyl tertiary butyl ether (MTBE).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of fulvestrant.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a small amount of formic acid or ammonium acetate) is typically employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both fulvestrant and the deuterated internal standard are monitored. For example:
-
Fulvestrant: m/z 605.2 → 427.4
-
Fulvestrant-D3: m/z 608.6 → 430.4
-
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of fulvestrant, the following diagrams are provided.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Cross-Validation: A Comparative Guide for Fulvestrant Analysis Using Fulvestrant-D5
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the analysis of Fulvestrant, a crucial therapy in hormone receptor-positive breast cancer, utilizing its deuterated internal standard, Fulvestrant-D5. We delve into the critical aspects of cross-validation, comparing two prevalent sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cross-validation of bioanalytical methods is a regulatory expectation when data from different methods or laboratories are combined in a single study. This process ensures consistency and reliability of the data, which is fundamental for pharmacokinetic and toxicokinetic studies that underpin regulatory submissions. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical practice, as it effectively compensates for variability during sample processing and analysis.
Comparative Analysis of Bioanalytical Methods
The selection of an appropriate sample preparation method is a critical determinant of the overall performance of a bioanalytical assay. Here, we compare the performance of LLE and a proposed SPE method for the extraction of Fulvestrant from plasma, with this compound as the internal standard.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key performance parameters for two distinct bioanalytical methods for the quantification of Fulvestrant using this compound as an internal standard. Method A is based on a Liquid-Liquid Extraction (LLE) protocol detailed in regulatory filings, while Method B represents a typical Solid-Phase Extraction (SPE) approach, with expected performance characteristics based on published data for similar analytes.
| Parameter | Method A: Liquid-Liquid Extraction (LLE) with this compound[1] | Method B: Proposed Solid-Phase Extraction (SPE) with this compound |
| Internal Standard | This compound | This compound |
| Extraction Technique | Liquid-Liquid Extraction | Solid-Phase Extraction (Mixed-Mode Cation Exchange) |
| Limit of Quantitation | 0.053 ng/mL[1] | Expected: ~0.05 ng/mL or lower |
| Recovery of Fulvestrant | 97.4% - 100.2%[1] | Expected: >90% |
| Recovery of IS | 100.0%[1] | Expected: Consistent and comparable to analyte |
| Intra-day Precision | 1.8% to 4.9%[1] | Expected: <15% |
| Intra-day Accuracy | 92.6% to 110.2% | Expected: 85-115% |
| Inter-day Precision | 1.9% to 8.6% | Expected: <15% |
| Inter-day Accuracy | 99.6% to 109.5% | Expected: 85-115% |
| Matrix Effect | Not explicitly stated, but method validated as per FDA guidelines | Expected: Minimal with appropriate SPE sorbent and wash steps |
| Throughput | Lower, manual, and time-consuming | Higher, amenable to automation |
| Solvent Consumption | High | Lower |
| Selectivity | Good, but may be susceptible to co-extraction of matrix components | Excellent, with targeted analyte retention and efficient matrix removal |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of bioanalytical methods.
Method A: Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on the validated method submitted to the FDA for the bioanalysis of Fulvestrant using this compound.
1. Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
2. Extraction:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
3. Reconstitution:
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Vortex mix for 30 seconds.
4. LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Fulvestrant: m/z 607.3 → 369.2
-
This compound: m/z 612.3 → 374.2
-
Method B: Proposed Solid-Phase Extraction (SPE) Protocol
This proposed protocol is based on established SPE methods for similar compounds and offers a high-throughput alternative to LLE.
1. Sample Pre-treatment:
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
5. Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
7. LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system using the same conditions as Method A.
Mandatory Visualizations: Workflows and Pathways
To visually delineate the experimental processes and logical connections, the following diagrams have been generated using Graphviz (DOT language).
Cross-validation experimental workflow.
References
A Comparative Guide to Fulvestrant Quantification in Human Plasma by LC-MS/MS Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fulvestrant in human plasma. While a formal inter-laboratory comparison study using Fulvestrant-D5 was not identified in the public domain, this document synthesizes data from various validated bioanalytical methods that employ deuterated fulvestrant internal standards (IS), such as Fulvestrant-D3. The objective is to offer a valuable resource for laboratories seeking to establish or refine their fulvestrant quantification assays. The methodologies and performance data presented are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2]
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive advanced breast cancer.[3] Accurate quantification of fulvestrant in biological matrices is essential for clinical and research applications.
Mechanism of Action of Fulvestrant
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), leading to a conformational change that inhibits receptor dimerization and nuclear translocation.[4][5] This action blocks the transcription of estrogen-responsive genes responsible for cell proliferation. Furthermore, fulvestrant promotes the degradation of the estrogen receptor via the ubiquitin-proteasome pathway, significantly reducing the number of available receptors on cancer cells. This dual mechanism of receptor blockade and degradation distinguishes fulvestrant from other endocrine therapies like selective estrogen receptor modulators (SERMs).
Inter-Laboratory Method Comparison
The following tables summarize the key parameters and performance characteristics of different LC-MS/MS methods for fulvestrant quantification published in peer-reviewed journals. This comparison is intended to guide researchers in selecting or developing a method suitable for their specific needs.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B |
| Internal Standard | Fulvestrant-D3 | Fulvestrant-d3 |
| LC Column | Chromolith RP-18e (100 x 4.6 mm) | Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | 0.5% Acetic Acid : Acetonitrile (20:80, v/v) | Acetonitrile : Water with 1mM Ammonium Acetate (75:25, v/v) |
| Flow Rate | 1.0 mL/min (with ~50% split) | 0.4 mL/min |
| Run Time | < 3.0 min | Not specified |
| Ionization Mode | Turbo-ion spray (TIS) | Not specified |
| Mass Transition (Fulvestrant) | m/z 605.2 → 427.4 | m/z 605.5 → 427.5 |
| Mass Transition (IS) | m/z 608.6 → 430.4 | m/z 608.5 → 430.5 |
| Reference | Alegete et al., 2017 | Li et al., 2020 |
Table 2: Sample Preparation and Method Performance
| Parameter | Method A | Method B |
| Biological Matrix | Human Plasma | Rat Plasma |
| Sample Volume | 500 µL | Not specified |
| Extraction Method | Liquid-Liquid Extraction (LLE) with MTBE | Supported-Liquid Extraction (SLE) |
| Linearity Range | 0.100 - 25.0 ng/mL | 0.05 - 100.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%RSD) | ≤ 3.1% | Not specified |
| Inter-day Precision (%RSD) | ≤ 2.97% | Not specified |
| Recovery | 79.29% | Not specified |
| Reference | Alegete et al., 2017 | Li et al., 2020 |
Experimental Protocols
The validation of bioanalytical methods is critical to ensure reliable data for regulatory submissions. Guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide frameworks for these validations, although some differences in recommended parameters exist. The following sections detail a generalized experimental protocol for the quantification of fulvestrant, based on the referenced literature.
Bioanalytical Method Validation Workflow
References
- 1. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. What is Fulvestrant used for? [synapse.patsnap.com]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Superiority of Fulvestrant-D5 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Fulvestrant, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. While various internal standards can be employed, the use of a stable isotope-labeled internal standard, specifically Fulvestrant-D5, offers significant and demonstrable benefits in mitigating analytical variability. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data.
An ideal internal standard (IS) should closely mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry allows for the normalization of the analyte's signal, thereby improving the accuracy and precision of quantification. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte.
Performance Comparison: this compound vs. Other Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods using this compound and Fulvestrant-D3 as internal standards for the quantification of Fulvestrant in plasma. The data is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Table 1: Method Validation Summary using this compound as Internal Standard [1]
| Parameter | Performance Metric |
| Analyte | Fulvestrant |
| Internal Standard | This compound |
| Method | Liquid-Liquid Extraction, HPLC-MS/MS |
| Linearity Range | 0.052 ng/mL to 40 ng/mL |
| Accuracy (%RE) | -9.4% to 0.8% |
| Precision (%RSD) | 1.8% to 5.5% |
| Lower Limit of Quantitation (LLOQ) | 0.054 ng/mL |
| Average Recovery of Analyte | 97.4% to 100.2% |
| Average Recovery of Internal Standard | 100.0% |
Table 2: Method Validation Summary using Fulvestrant-D3 as Internal Standard [2][3][4]
| Parameter | Study 1[2] | Study 2 | Study 3 |
| Analyte | Fulvestrant | Fulvestrant | Fulvestrant |
| Internal Standard | Fulvestrant-D3 | Fulvestrant-D3 | Fulvestrant-D3 |
| Method | Liquid-Liquid Extraction, LC-MS/MS | Supported-Liquid Extraction, LC-MS/MS | Liquid-Liquid Extraction, HPLC-MS/MS |
| Linearity Range | 0.100 to 25.0 ng/mL | 0.05 to 100.0 ng/mL | 0.2500 to 75.0063 ng/mL |
| Intra-day Accuracy (%RE) | Not explicitly stated | Within acceptable limits | -5.95% to 14.98% |
| Inter-day Accuracy (%RE) | Not explicitly stated | Within acceptable limits | -2.45% to 2.29% |
| Intra-day Precision (%RSD) | ≤ 3.1% | Within acceptable limits | 1.24% to 6.42% |
| Inter-day Precision (%RSD) | ≤ 2.97% | Within acceptable limits | 1.91% to 8.98% |
| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL | 0.05 ng/mL | 0.2500 ng/mL |
| Overall Recovery of Analyte | 79.29% | Not explicitly stated | 58.97% |
| Average Recovery of Internal Standard | Not explicitly stated | Not explicitly stated | 74.01% |
Based on the presented data, methods utilizing this compound as an internal standard demonstrate excellent accuracy and precision, with a high and consistent recovery for both the analyte and the internal standard. While methods using Fulvestrant-D3 also show acceptable performance according to regulatory guidelines, the data for the this compound method from a single validated study shows a tighter range of accuracy and precision. The near-identical recovery of Fulvestrant and this compound highlights the key advantage of using a stable isotope-labeled internal standard with a higher degree of deuteration, as it more effectively compensates for variability during sample processing and analysis.
Experimental Protocols
Below are detailed methodologies for a typical bioanalytical workflow for the quantification of Fulvestrant in plasma using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 500 µL aliquot of human plasma, add the internal standard solution (this compound or Fulvestrant-D3).
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tertiary butyl ether).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.5% acetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with a turbo-ion spray or electrospray ionization (ESI) source, operating in the multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Fulvestrant: m/z 605.2 → m/z 427.4 or m/z 605.5 → 427.5
-
This compound: m/z 611.81 (parent ion)
-
Fulvestrant-D3: m/z 608.6 → m/z 430.4 or m/z 608.5 → 430.5
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalytical method for Fulvestrant quantification.
Caption: Bioanalytical workflow for Fulvestrant.
Caption: Role of this compound as an internal standard.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Fulvestrant Quantification: Focus on Linearity and Range in Assays Utilizing Fulvestrant-D5
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like fulvestrant is paramount for pharmacokinetic studies and clinical monitoring. This guide provides a comparative analysis of bioanalytical methods for fulvestrant, with a specific focus on the linearity and range of assays that employ Fulvestrant-D5 as a stable isotope-labeled internal standard. The use of such an internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering superior accuracy by compensating for variability during sample preparation and analysis.
Performance Comparison of Fulvestrant Assays
The following table summarizes the key performance characteristics of various published LC-MS/MS methods for the quantification of fulvestrant. This allows for a direct comparison of assays utilizing a deuterated internal standard (this compound or -D3) against other methodologies.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | LC-MS/MS | Human Plasma | 0.052 - 40 | Not Specified | 0.053 |
| Fulvestrant-D3 | LC-MS/MS | Human Plasma | 0.100 - 25.0 | >0.99 | 0.100 |
| Fulvestrant-D3 | LC-MS/MS | Rat Plasma | 0.05 - 100.0 | >0.99 | 0.05 |
| Not Applicable | HPLC-PDA | Pharmaceutical Formulation | 0.5 - 20 µg/mL | >0.999 | 0.5 µg/mL |
| Not Applicable | Linear Sweep Voltammetry | Pharmaceutical Formulation | 5 - 50 µg/mL | Not Specified | 5.0 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for the LC-MS/MS-based quantification of fulvestrant using a deuterated internal standard.
Method 1: Fulvestrant Quantification in Human Plasma using this compound
This method is based on information from a clinical pharmacology review by the FDA.[1]
-
Sample Preparation: Liquid-Liquid Extraction (LLE).
-
Internal Standard (IS): this compound.
-
Analytical Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Quantification Range: The standard curve ranged from 0.052 ng/mL to 40 ng/mL.[1]
-
Recovery: The average recovery for fulvestrant was reported as 99.6% at the low-quality control (LQC) level, 100.2% at the medium quality control (MQC) level, and 97.4% at the high-quality control (HQC) level. The average recovery for the this compound internal standard was 100.0%.[1]
Method 2: Fulvestrant Quantification in Human Plasma using Fulvestrant-D3
This protocol is adapted from a validated LC-MS/MS method published in the Oriental Journal of Chemistry.[2][3]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) using methyl tertiary butyl ether (MTBE). A 500 µL plasma sample is used.
-
Internal Standard (IS): Fulvestrant-D3.
-
Chromatography:
-
Column: Chromolith RP-18e (100 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).
-
Flow Rate: 1.0 mL/min with approximately 50% flow splitting.
-
Run Time: Less than 3.0 minutes.
-
-
Mass Spectrometry:
-
Ionization: Turbo-ion spray in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fulvestrant: m/z 605.2 → m/z 427.4.
-
Fulvestrant-D3 (IS): m/z 608.6 → m/z 430.4.
-
-
-
Linearity: The calibration curve was linear over the concentration range of 0.100 to 25.0 ng/mL with a correlation coefficient (r²) greater than 0.99.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for fulvestrant analysis and its mechanism of action.
Caption: A typical bioanalytical workflow for the quantification of fulvestrant in plasma using LC-MS/MS with an internal standard.
Caption: Simplified signaling pathway illustrating fulvestrant's mechanism of action as an estrogen receptor antagonist and degrader.
The Advantage of Using this compound
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological matrices like plasma can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate measurements. Since this compound is chemically identical to fulvestrant and co-elutes chromatographically, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively nullified.
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the beginning of the process, experiences the same physical and chemical losses as the analyte. This ensures that the final analyte/internal standard ratio remains constant, leading to higher precision and accuracy.
-
Improved Method Ruggedness: Assays employing stable isotope-labeled internal standards are generally more robust and less susceptible to minor variations in experimental conditions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Fulvestrant-D5 vs. C13-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of Fulvestrant, a selective estrogen receptor degrader (SERD), the choice of an appropriate internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for achieving reliable and reproducible results. This guide provides an objective comparison of Fulvestrant-D5, a deuterium-labeled internal standard, with its carbon-13 (C13)-labeled counterpart, supported by established principles and representative experimental data.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. By being chemically identical to the analyte but with a different mass, they can effectively compensate for variations during sample preparation, chromatographic separation, and ionization. The two most common types of SIL internal standards are those labeled with deuterium (a heavier isotope of hydrogen) and those labeled with carbon-13. While both serve the same fundamental purpose, their physicochemical properties can differ enough to significantly impact analytical performance.
Key Performance Differences: A Data-Driven Comparison
The primary advantages of a C13-labeled internal standard over a deuterated standard lie in its chromatographic behavior and isotopic stability. C13-labeled standards are generally considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.
| Parameter | This compound (Deuterium-Labeled) | C13-Labeled Fulvestrant | Rationale & Implications |
| Chromatographic Co-elution | Potential for slight retention time shift relative to unlabeled Fulvestrant. | Virtually identical retention time to unlabeled Fulvestrant. | The larger mass difference between deuterium and hydrogen can lead to slight differences in polarity and lipophilicity, causing a chromatographic shift. This can be problematic if the analyte and internal standard elute into regions of differing matrix effects, potentially compromising quantification accuracy.[1] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, especially if the label is on an exchangeable site. | Highly stable as the C13 atoms are integrated into the carbon backbone of the molecule and are not prone to exchange. | Loss of the isotopic label can lead to an underestimation of the analyte concentration. C13-labeling provides greater assurance of isotopic integrity throughout the analytical process. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. If the internal standard and analyte do not co-elute, they may experience different degrees of ion suppression or enhancement.[2][3] | Excellent. Due to identical chromatographic behavior, the C13-labeled standard experiences the same matrix effects as the analyte, leading to more effective compensation and improved data accuracy. | An ideal internal standard should perfectly mimic the analyte's behavior in the presence of matrix components to ensure accurate quantification. |
| Cost & Availability | Often more affordable and more widely available for a broader range of compounds. | Generally more expensive and may be less readily available due to more complex synthesis. | Budgetary constraints may influence the choice of internal standard, but this should be weighed against the potential for improved data quality with a C13-labeled standard. |
Experimental Protocols
Objective: To quantify the concentration of Fulvestrant in rat plasma using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
Materials:
-
Fulvestrant reference standard
-
Fulvestrant-D3 or C13-labeled Fulvestrant internal standard (IS)
-
Rat plasma
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Supported Liquid Extraction (SLE) plate
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu LC-30AD)
-
Tandem Mass Spectrometer (e.g., AB Sciex API4000)
-
Analytical Column (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 µm)
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Fulvestrant and the internal standard in acetonitrile.
-
Serially dilute the Fulvestrant stock solution to prepare working solutions for calibration standards and QC samples.
-
Spike blank rat plasma with the working solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Supported Liquid Extraction):
-
Thaw frozen rat plasma samples at room temperature.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Load the mixture onto the SLE plate and wait for 5 minutes.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methyl tertiary butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25, v/v) containing 1mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Column: Agilent SB-C18 (2.1 × 50 mm, 1.8 µm).
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify Fulvestrant by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing the Workflow and Fulvestrant's Mechanism
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
For the highest level of accuracy and precision in the bioanalysis of Fulvestrant, a C13-labeled internal standard is the preferred choice. Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards like this compound are widely used and can provide acceptable results, researchers must be aware of the potential for chromatographic shifts and isotopic instability. Rigorous method validation is crucial to ensure that these potential issues do not compromise the quality of the bioanalytical data, regardless of the chosen internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Using Deuterated Fulvestrant Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Fulvestrant, the choice of an appropriate internal standard is critical for ensuring accurate, reliable, and reproducible data. This guide provides an objective comparison of deuterated internal standards, such as Fulvestrant-D5, against alternative approaches, supported by established regulatory principles and experimental data.
Stable isotope-labeled (SIL) internal standards, particularly deuterated variants, are widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the "gold standard" for quantitative mass spectrometry-based bioanalysis. The harmonized ICH M10 guideline on bioanalytical method validation underscores the importance of using an internal standard that can reliably track the analyte of interest throughout the analytical process.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the parent analyte. This structural similarity allows it to effectively compensate for variability in sample preparation, chromatography, and ionization, which is a significant challenge when using a structural analog as an internal standard.
Table 1: Comparison of Key Performance Characteristics
| Performance Metric | Deuterated Internal Standard (e.g., Fulvestrant-D3/D5) | Structural Analog Internal Standard | Rationale |
| Matrix Effect Compensation | Excellent | Partial to Poor | Co-elution and identical ionization behavior allow for effective normalization of ion suppression or enhancement. A structural analog may have different chromatographic retention and ionization properties, leading to inadequate compensation. |
| Extraction Recovery | Highly Comparable to Analyte (e.g., ~79% for Fulvestrant-D3)[1] | Variable | The deuterated standard closely mimics the analyte's behavior during extraction, leading to more accurate correction for sample loss. A structural analog's recovery can differ significantly. |
| Accuracy & Precision | High (Intra-day %RSD ≤ 3.1%)[1] | Moderate to High | By effectively correcting for variability, deuterated standards lead to lower coefficients of variation (%CV) and higher accuracy in quantitative results. |
| Selectivity | Excellent | Good | The mass difference between the deuterated standard and the analyte ensures high selectivity in MS detection with no cross-interference. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of a bioanalytical assay using a deuterated internal standard. Below are protocols for key experiments based on published methods for Fulvestrant analysis.[1][2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting Fulvestrant from a plasma matrix.[1]
-
Objective: To isolate Fulvestrant and the internal standard from plasma with high and reproducible recovery.
-
Procedure:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add the working solution of this compound (or a suitable deuterated analog like D3).
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To achieve chromatographic separation and sensitive detection of Fulvestrant and its deuterated internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent.
-
Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Turbo-ion spray in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fulvestrant: m/z 605.2 → 427.4
-
Fulvestrant-D3 (as a proxy for D5): m/z 608.6 → 430.4
-
-
Evaluation of Matrix Effect
-
Objective: To assess the impact of endogenous plasma components on the ionization of Fulvestrant and this compound.
-
Procedure:
-
Set 1 (Neat Solution): Prepare a solution of Fulvestrant and this compound in the mobile phase.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from multiple sources. Spike the extracted matrix with Fulvestrant and this compound at the same concentration as Set 1.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)
-
IS-Normalized MF = (MF of Fulvestrant) / (MF of this compound)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across different plasma lots should be ≤15%.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in bioanalytical method validation using a deuterated internal standard.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Fulvestrant in Advanced Breast Cancer: A Comparative Guide to Clinical Efficacy
Fulvestrant, a selective estrogen receptor downregulator (SERD), has demonstrated significant clinical utility in the treatment of hormone receptor-positive (HR+) advanced breast cancer. This guide provides a comparative analysis of fulvestrant's performance against other endocrine therapies and within its own dosing regimens, supported by data from key clinical trials.
Comparative Clinical Performance of Fulvestrant
Clinical trial data has established fulvestrant as an effective therapeutic option for postmenopausal women with advanced breast cancer. Its efficacy has been evaluated as both a first- and second-line treatment.
Below is a summary of key performance metrics from pivotal clinical trials comparing fulvestrant at a 500 mg dose to a 250 mg dose and to the aromatase inhibitor anastrozole.
| Clinical Trial | Treatment Comparison | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Clinical Benefit Rate (CBR) |
| CONFIRM | Fulvestrant 500 mg vs. Fulvestrant 250 mg | Postmenopausal women with HR+ advanced breast cancer progressing on prior endocrine therapy | 6.5 months vs. 5.5 months | 26.4 months vs. 22.3 months[1][2] | - |
| FALCON | Fulvestrant 500 mg vs. Anastrozole 1 mg | Postmenopausal women with HR+, locally advanced or metastatic breast cancer, with no prior hormonal treatment | 16.6 months vs. 13.8 months | Data immature at time of analysis | - |
| Phase III Trial (Second-Line) | Fulvestrant 250 mg vs. Anastrozole 1 mg | Postmenopausal women with advanced breast cancer progressing on prior endocrine therapy | 5.5 months vs. 4.1 months[3] | 26.4 months vs. 24.2 months[3] | - |
| FIRST (Phase II) | Fulvestrant 500 mg vs. Anastrozole 1 mg | Postmenopausal women with HR+ advanced breast cancer | 23.4 months vs. 13.1 months | - | 72.5% vs. 67.0% |
Key Experimental Protocols
The methodologies of the cited clinical trials provide the framework for understanding the evidence supporting fulvestrant's use.
CONFIRM Trial (Comparison of Faslodex in Recurrent or Metastatic Breast Cancer)
-
Objective: To compare the efficacy and safety of fulvestrant 500 mg versus 250 mg in postmenopausal women with HR+ advanced breast cancer that had progressed or recurred after prior endocrine therapy.
-
Study Design: A randomized, double-blind, phase III trial.
-
Patient Population: 736 women were randomly assigned to receive either fulvestrant 500 mg (n=362) or 250 mg (n=374).
-
Treatment Protocol:
-
Fulvestrant 500 mg group: Received two 5 mL intramuscular injections on days 0, 14, and 28, and then every 28 days thereafter.
-
Fulvestrant 250 mg group: Received one 5 mL intramuscular injection of fulvestrant and one of placebo on day 0, two placebo injections on day 14, and one fulvestrant and one placebo injection on day 28 and every 28 days thereafter.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoint: Overall survival.
FALCON Trial
-
Objective: To compare the efficacy and safety of fulvestrant 500 mg with anastrozole 1 mg as a first-line treatment for postmenopausal women with HR+ advanced breast cancer.
-
Study Design: A phase III, randomized, open-label trial.
-
Patient Population: 462 women with HR+, locally advanced or metastatic breast cancer who had not received prior endocrine therapy.
-
Treatment Protocol:
-
Fulvestrant 500 mg group: Administered as two 5 mL intramuscular injections on days 0, 14, and 28, and then every 28 days.
-
Anastrozole 1 mg group: Administered orally once daily.
-
-
Primary Endpoint: Progression-free survival.
Mechanism of Action: Estrogen Receptor Downregulation
Fulvestrant functions as a selective estrogen receptor downregulator (SERD). It binds to the estrogen receptor (ER) with high affinity, leading to the degradation of the receptor. This action effectively blocks estrogen signaling, which is a key driver of growth in HR+ breast cancer.
Caption: Mechanism of action of Fulvestrant in a tumor cell.
Experimental Workflow: A Typical Clinical Trial Process
The evaluation of fulvestrant in clinical trials follows a structured workflow to ensure patient safety and data integrity.
Caption: A generalized workflow for a clinical trial of Fulvestrant.
References
- 1. Final Overall Survival: Fulvestrant 500mg vs 250mg in the Randomized CONFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final overall survival: fulvestrant 500 mg vs 250 mg in the randomized CONFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fulvestrant-D5: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Fulvestrant-D5, a deuterated analog of the estrogen receptor antagonist, Fulvestrant. Adherence to these guidelines is critical due to the compound's potential health and environmental hazards.
Fulvestrant is classified as a hazardous substance, and by extension, this compound should be handled with the same level of caution. According to safety data sheets, Fulvestrant may cause cancer and genetic defects, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, improper disposal can lead to significant environmental contamination and potential harm to human health[4][5].
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must comply with all applicable local, state, and federal regulations for hazardous waste. The following protocol outlines the necessary steps for its safe disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated as hazardous pharmaceutical waste.
-
Containerization:
-
Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated tips, vials) into a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at a high temperature.
-
Documentation: Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal company. This documentation is crucial for regulatory compliance.
Quantitative Hazard Data
The following table summarizes key hazard information for Fulvestrant, which should be considered applicable to this compound in the absence of specific data for the deuterated form.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed | |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | |
| Effects on or via Lactation | H362: May cause harm to breast-fed children | |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure | |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life | |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocol Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, thereby protecting their personnel and the environment.
References
Personal protective equipment for handling Fulvestrant-D5
Essential Safety and Handling Guide for Fulvestrant-D5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent compound, minimizing exposure risk and ensuring laboratory safety.
Hazard Identification and Engineering Controls
This compound is a deuterated form of Fulvestrant, a potent estrogen receptor antagonist. While the toxicological properties of this compound have not been as extensively studied as its non-labeled counterpart, it should be handled with the same precautions. Fulvestrant is classified as a hazardous drug that may impair fertility or harm an unborn child and may be harmful if swallowed.[1][2][3]
Engineering Controls: To minimize airborne exposure, all handling of this compound powder should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[4] Use of process enclosures or local exhaust ventilation is recommended to keep airborne levels below exposure limits.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) or a full-facepiece airline respirator in positive pressure mode. - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves. - Eye Protection: Chemical safety goggles or a face shield. - Body Protection: Disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. |
| Preparing Solutions | - Respiratory Protection: NIOSH-approved respirator if not handled in a fume hood. - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves. - Eye Protection: Chemical safety goggles or a face shield. - Body Protection: Disposable, solid-front protective gown. |
| Administering to Cell Cultures or Animals | - Hand Protection: Chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Laboratory coat. |
| Waste Disposal | - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Disposable gown. |
Operational Plan: Step-by-Step Handling and Disposal
The following workflow outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
1. Preparation:
-
1.1 Designate Handling Area: All handling of this compound powder must occur in a designated area within a certified chemical fume hood. The work surface should be covered with a disposable, absorbent, plastic-backed liner.
-
1.2 Assemble Materials: Before starting, gather all necessary equipment, including microbalances, spatulas, weigh boats, vials, solvents, and pipettes. Ensure a clearly labeled hazardous waste container is within reach inside the fume hood.
-
1.3 Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
2. Handling:
-
2.1 Weighing: Carefully weigh the desired amount of this compound. Use a spatula to transfer the powder and avoid generating dust.
-
2.2 Solution Preparation: Add the appropriate solvent to the vial containing the weighed this compound. Cap the vial securely and mix until the compound is fully dissolved.
-
2.3 Labeling: Clearly label all primary and secondary containers with the compound name, concentration, date, and appropriate hazard symbols.
3. Decontamination and Disposal:
-
3.1 Surface Decontamination: After handling, decontaminate all surfaces and equipment within the fume hood using an appropriate cleaning agent (e.g., 70% ethanol followed by a surfactant-based cleaner).
-
3.2 Consumables Disposal: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and the bench liner, must be disposed of in a designated hazardous waste container.
-
3.3 Doffing PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves. Dispose of all disposable PPE in the hazardous waste stream.
-
3.4 Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
3.5 Waste Management: Ensure the hazardous waste container is sealed and disposed of according to your institution's and local environmental regulations.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Accidental Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways. |
Logical Relationship of Safety Measures
Caption: Hierarchy of controls for mitigating exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
